molecular formula C6H11NO4 B15140915 3,3'-Azanediyldipropionic acid-d8

3,3'-Azanediyldipropionic acid-d8

Cat. No.: B15140915
M. Wt: 169.20 g/mol
InChI Key: TXPKUUXHNFRBPS-SVYQBANQSA-N
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Description

3,3'-Azanediyldipropionic acid-d8 is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 169.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11NO4

Molecular Weight

169.20 g/mol

IUPAC Name

3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2

InChI Key

TXPKUUXHNFRBPS-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CNCCC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and analytical methodologies for 3,3'-Azanediyldipropionic acid-d8. This deuterated analog of 3,3'-Iminodipropionic acid is a valuable tool for researchers and professionals in drug development and various scientific fields. Due to the limited availability of experimental data for the deuterated compound, this guide incorporates information from its non-deuterated counterpart and related deuterated molecules to provide a thorough understanding of its expected characteristics and utility.

Core Chemical Properties

This compound, also known by its IUPAC name 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid, is a stable, isotopically labeled form of 3,3'-Iminodipropionic acid.[1] The incorporation of eight deuterium (B1214612) atoms enhances its utility in specific research applications, particularly in mass spectrometry-based quantitative analysis and studies of reaction mechanisms.

Physicochemical Data
PropertyThis compound (Computed)3,3'-Iminodipropionic acid (Experimental)
Molecular Formula C₆H₃D₈NO₄C₆H₁₁NO₄
Molecular Weight 169.20 g/mol [1]161.16 g/mol [2]
IUPAC Name 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid[1]3-[(2-carboxyethyl)amino]propanoic acid
CAS Number 1219803-81-2[1]505-47-5[2]
Melting Point Not Available155 - 158 °C
Boiling Point Not Available380 °C (decomposes)
Solubility Not AvailableSlightly soluble in water
XLogP3 -3.5[1]Not Available

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be inferred from the synthesis of analogous deuterated compounds, such as 3,3′-diselenodipropionic acid-d8. The general approach would likely involve the use of deuterated starting materials in a Michael addition reaction.

Postulated Synthesis Workflow

G Postulated Synthesis Workflow for this compound A Acrylonitrile-d3 C Michael Addition A->C B Deuterated Ammonia B->C D 3,3'-Azanediyldipropionitrile-d6 C->D E Acid Hydrolysis (e.g., DCl in D2O) D->E F This compound E->F

Caption: A potential synthetic pathway for this compound.

Characterization

The characterization of this compound would rely on standard analytical techniques to confirm its structure and isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction in signal intensity for the protons on the propionic acid backbone, confirming successful deuteration. Residual proton signals would allow for the calculation of isotopic enrichment.

  • ²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.

  • ¹³C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbonyl and aliphatic carbons. The C-D couplings would result in multiplets for the deuterated carbons.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and isotopic distribution. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C-D stretching vibration at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹) in the non-deuterated analog. The broad O-H stretch of the carboxylic acid groups and the C=O stretch would also be prominent features. An IR spectrum of the non-deuterated 3,3'-Iminodipropionic acid is available in the NIST WebBook.[3]

Applications in Research and Drug Development

While specific applications of this compound are not widely published, its utility can be inferred from the applications of its non-deuterated form and the general use of deuterated compounds in scientific research.

Potential Applications
  • Internal Standard in Quantitative Analysis: Due to its identical chemical properties to the non-deuterated form but distinct mass, it is an ideal internal standard for quantitative mass spectrometry (e.g., LC-MS/MS) assays. This is particularly relevant for pharmacokinetic and metabolic studies of 3,3'-Iminodipropionic acid or its derivatives.

  • Metabolic Tracer: It can be used to trace the metabolic fate of 3,3'-Iminodipropionic acid in biological systems.

  • Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions. Studying these kinetic isotope effects can provide insights into reaction mechanisms involving C-H bond cleavage.

  • Pharmaceutical and Biomedical Research: The non-deuterated analog is used as an intermediate in pharmaceutical synthesis and for studying enzyme interactions.[2] Derivatives of 3,3'-Azanediyldipropionic acid have shown promise as antimicrobial and anticancer agents.[4][5] The deuterated form could be used in the development and analysis of these therapeutic agents.

  • Materials Science: 3,3'-Iminodipropionic acid is explored for creating biocompatible polymers and drug delivery systems.[2] The deuterated version could be used to study the degradation and stability of these materials.

Logical Flow of Application in a Pharmacokinetic Study

G Use of this compound in a PK Study cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Extraction of Analyte and Internal Standard B->C D LC-MS/MS Analysis C->D E Quantification of Non-deuterated Analyte using the Ratio to the d8-Standard D->E F Pharmacokinetic Profile Generation E->F

Caption: Workflow for a typical pharmacokinetic study using the deuterated compound.

Experimental Protocols

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to identify any residual proton signals and determine the isotopic purity.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton.

  • Data Processing: Process the spectra to determine chemical shifts, coupling constants, and integrals.

General Protocol for LC-MS/MS Quantitative Analysis
  • Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a fixed concentration of this compound as the internal standard.

  • Sample Preparation: To the biological matrix (e.g., plasma, urine), add the internal standard solution, followed by protein precipitation or liquid-liquid extraction.

  • Chromatography: Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., C18) to separate the analyte from other matrix components.

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the unknown samples from this curve.

Safety Information

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the non-deuterated compound and similar chemicals, it should be handled with standard laboratory precautions. Assume it may cause skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. As more experimental data becomes available, the specific applications and methodologies for this compound will be further elucidated.

References

3,3'-Azanediyldipropionic acid-d8 CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 3,3'-Azanediyldipropionic acid-d8, focusing on its chemical identity, structure, and computed properties. The information is intended to support researchers and scientists in understanding the fundamental characteristics of this isotopically labeled compound.

Chemical Identity and Structure

CAS Number: 1219803-81-2[1]

This compound is the deuterated form of 3,3'-Azanediyldipropionic acid, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling is crucial for its use in various research applications, particularly in mass spectrometry-based studies.

The structural details of the compound are as follows:

  • Molecular Formula: C₆H₃D₈NO₄[1]

  • IUPAC Name: 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid[1]

  • InChI: InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2[1]

  • InChIKey: TXPKUUXHNFRBPS-SVYQBANQSA-N[1]

  • SMILES: [2H]C([2H])(C(=O)O)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C(=O)O[1]

Physicochemical Data

A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are computationally derived and provide valuable insights for experimental design.

PropertyValueSource
Molecular Weight 169.20 g/mol PubChem
Exact Mass 169.11902180 DaPubChem[1]
Topological Polar Surface Area 86.6 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 130PubChem

Experimental Protocols and Applications

Currently, there is a lack of publicly available, detailed experimental protocols or established signaling pathways specifically involving this compound. As a deuterated analog, its primary application is likely as an internal standard in quantitative mass spectrometry (LC-MS or GC-MS) for the accurate measurement of its non-deuterated counterpart, 3,3'-Azanediyldipropionic acid. The deuterium labeling provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining similar chemical and chromatographic behavior.

Chemical Identifier Visualization

The following diagram illustrates the key chemical identifiers for this compound, providing a clear visual representation of its structural and chemical identity.

chemical_identifiers Chemical Identifiers for this compound compound This compound CAS: 1219803-81-2 identifiers Molecular Formula C₆H₃D₈NO₄ IUPAC Name 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid InChIKey TXPKUUXHNFRBPS-SVYQBANQSA-N compound->identifiers Identifiers

Chemical Identifiers of the Compound

References

The Role of 3,3'-Azanediyldipropionic Acid-d8 in Modern Drug Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-Azanediyldipropionic acid-d8, a deuterated analog of 3,3'-Azanediyldipropionic acid. While direct applications of this specific deuterated compound are not extensively documented in publicly available literature, its primary utility is inferred from the established roles of its non-deuterated counterpart and the common application of stable isotope-labeled compounds in pharmaceutical research. This guide will delve into its chemical properties, its likely core application as an internal standard in mass spectrometry-based bioanalysis, and provide a detailed, representative experimental protocol for its use in a pharmacokinetic study.

Core Concepts: The "Silent" Internal Standard

In quantitative mass spectrometry, an ideal internal standard is a compound that is chemically almost identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. Deuterated standards, such as this compound, are considered the gold standard for such applications. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical and physical properties, such as ionization efficiency and chromatographic retention time. This ensures that the internal standard behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus accurately compensating for any variations in these processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for method development in analytical chemistry.

PropertyValue
Molecular Formula C₆H₃D₈NO₄
Molecular Weight 169.20 g/mol
Exact Mass 169.11902180 Da
IUPAC Name 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid
Synonyms beta-Iminodi(propionic-2,2,3,3-d4) Acid, 3,3'-Iminodipropionic acid-d8

Primary Application: An Internal Standard for Bioactive Molecules

Research into derivatives of 3,3'-Azanediyldipropionic acid has revealed promising antimicrobial and anticancer activities. For these derivatives to progress through the drug development pipeline, their pharmacokinetic (PK) and metabolic profiles must be thoroughly characterized. This involves quantifying their concentration in biological matrices like plasma, urine, and tissues over time.

This compound is an ideal internal standard for the quantitative analysis of 3,3'-Azanediyldipropionic acid or its derivatives in such studies. Its near-identical chemical nature to the non-deuterated analyte ensures that it accurately reflects the analytical behavior of the analyte, leading to robust and reliable quantification.

Hypothetical Experimental Protocol: Quantification of a 3,3'-Azanediyldipropionic Acid Derivative in Rat Plasma using LC-MS/MS

The following is a detailed, representative protocol for a pharmacokinetic study of a hypothetical bioactive derivative of 3,3'-Azanediyldipropionic acid (let's call it "Compound X") using this compound as an internal standard.

Materials and Reagents
  • Compound X (the analyte)

  • This compound (the internal standard, IS)

  • Rat plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well plates

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Compound X and the IS in methanol.

  • Working Solutions: Serially dilute the stock solutions to prepare working solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank rat plasma with the appropriate working solutions of Compound X to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in ACN) to each well.

  • Vortex the plate for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Compound X: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • This compound (IS): The precursor ion will be [M+H]⁺, which will be 8 Da higher than the non-deuterated form. The product ion should be chosen to be specific and intense.

Data Analysis
  • Integrate the peak areas for the MRM transitions of Compound X and the IS.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Compound X in the QC and unknown samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in utilizing this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_solution IS in ACN (150 µL) plasma->is_solution Add vortex Vortex & Centrifuge is_solution->vortex Precipitate Proteins supernatant Supernatant (100 µL) vortex->supernatant Collect lc_column LC Separation supernatant->lc_column ms Mass Spectrometry (MRM) lc_column->ms Elute peak_integration Peak Area Integration ms->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Calibration Curve ratio_calc->cal_curve quantification Quantify Unknowns cal_curve->quantification

Fig. 1: Bioanalytical workflow using an internal standard.

logical_relationship cluster_properties Properties cluster_behavior Analytical Behavior cluster_outcome Result compound_x Analyte (Compound X) chem_prop Similar Chemical Properties compound_x->chem_prop phys_prop Similar Physicochemical Properties compound_x->phys_prop mass_diff Different Mass is Internal Standard (this compound) is->chem_prop is->phys_prop is->mass_diff extraction Similar Extraction Recovery chem_prop->extraction ionization Similar Ionization Efficiency chem_prop->ionization chromatography Co-elution in Chromatography phys_prop->chromatography accurate_quant Accurate & Precise Quantification extraction->accurate_quant chromatography->accurate_quant ionization->accurate_quant mass_diff->accurate_quant

Fig. 2: Rationale for using a deuterated internal standard.

Conclusion

This compound serves as a critical tool in the preclinical and clinical development of novel therapeutics derived from its non-deuterated parent structure. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data, which is fundamental for regulatory submissions and for making informed decisions in the drug development process. While this guide outlines its most probable and vital application, researchers should always refer to specific product documentation and conduct appropriate method validation to ensure the suitability of this reagent for their particular analytical needs.

An In-depth Technical Guide to the Synthesis and Purification of 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3,3'-Azanediyldipropionic acid-d8. This deuterated analog of 3,3'-iminodipropionic acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for sensitive and accurate quantification in complex biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved through a catalyzed Michael addition of a deuterated acrylic acid derivative with β-alanine. This approach ensures the selective incorporation of deuterium atoms at the desired positions.

Experimental Protocol: Synthesis

Materials:

  • Acrylic acid-d4 (98 atom % D)

  • β-Alanine

  • Triethylamine (B128534) (catalyst)

  • Dioxane (solvent)

  • Hydrochloric acid (for pH adjustment)

  • Deuterium oxide (D₂O)

Procedure:

  • In a round-bottom flask, dissolve β-alanine (1.0 eq) in a minimal amount of deuterium oxide.

  • Add dioxane to the flask, followed by the addition of acrylic acid-d4 (2.2 eq).

  • Add triethylamine (0.1 eq) to the reaction mixture to catalyze the Michael addition.

  • Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 3 with hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold deuterium oxide.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Acrylic_acid_d4 Acrylic acid-d4 Reaction Michael Addition Acrylic_acid_d4->Reaction beta_Alanine β-Alanine beta_Alanine->Reaction Catalyst Triethylamine Catalyst->Reaction Solvent Dioxane/D₂O Solvent->Reaction Temperature 60°C Temperature->Reaction Time 24 hours Time->Reaction Workup Acidification & Precipitation Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, catalyst, and byproducts. Recrystallization is an effective method for purifying amino-dicarboxylic acids.

Experimental Protocol: Purification

Materials:

Procedure:

  • Dissolve the crude product in a minimum amount of hot deuterium oxide.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add ethanol-d6 to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-d6.

  • Dry the purified this compound under vacuum.

Diagram of the Purification Workflow:

Purification_Workflow Purification Workflow Crude_Product Crude Product Dissolution Dissolve in hot D₂O Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Add Ethanol-d6 & Cool Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure_Product Purified Product Drying->Pure_Product

Caption: Workflow for the purification of the target compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on analogous reactions reported in the literature. Actual results may vary depending on specific experimental conditions.

ParameterExpected Value
Synthesis
Yield75 - 85%
Purification
Recovery80 - 90%
Final Product
Overall Yield60 - 77%
Purity (by HPLC)>98%
Deuterium Incorporation>98 atom % D

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, D₂O): Due to the deuteration at the α and β positions to the carboxylic acid groups, the proton signals for these positions will be absent. The spectrum is expected to be simple, primarily showing a signal for the N-H proton, which will exchange with D₂O, and any residual proton signals from the starting materials or solvent.

Predicted ¹³C NMR Spectrum (125 MHz, D₂O): The carbon signals will be influenced by the presence of deuterium. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.

AssignmentPredicted ¹³C Chemical Shift (ppm)
C=O~175
CH₂-N~45
CD₂-C=O~35 (multiplet)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for the analysis of this compound.

Expected Mass Spectrum:

  • Molecular Ion [M-H]⁻: m/z = 168.1 (calculated for C₆H₂D₈NO₄⁻)

  • Fragmentation Pattern: The fragmentation pattern is expected to show characteristic losses of CO₂ and parts of the deuterated propionic acid side chains.

Diagram of the Characterization Workflow:

Characterization_Workflow Characterization Workflow Pure_Product Purified Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Final_Product Characterized Product Structure_Confirmation->Final_Product

Caption: Workflow for the characterization of the final product.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and requirements.

Technical Guide: Isotopic Purity of 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of 3,3'-Azanediyldipropionic acid-d8. While specific quantitative data for isotopic purity is lot-dependent and must be obtained from the manufacturer's Certificate of Analysis (CoA), this document outlines the standardized experimental protocols and data interpretation workflows used in its determination.

Introduction to this compound

This compound is a deuterated form of 3,3'-Azanediyldipropionic acid, a molecule of interest in various research and development applications. The deuteration, involving the substitution of eight hydrogen atoms with deuterium, makes it a valuable internal standard for mass spectrometry-based quantitative analysis. Its chemical structure is presented below:

Chemical Structure:

Caption: Workflow for Isotopic Purity Determination.

Logical Relationship in Mass Spectrometric Analysis

This diagram outlines the logical steps involved in analyzing the mass spectrometry data to determine isotopic purity.

Mass Spec Analysis Logic Acquire Acquire Full Scan Mass Spectrum Identify Identify Isotopic Cluster of [M+H]⁺ Acquire->Identify Integrate Integrate Peak Areas of d0 to d8 Isotopologues Identify->Integrate Calculate Calculate Relative Abundance of Each Isotopologue Integrate->Calculate Report Report Isotopic Purity Calculate->Report

Caption: Mass Spectrometric Data Analysis Logic.

Conclusion

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability for use as an internal standard in quantitative analytical methods. This guide has detailed the primary experimental techniques, namely mass spectrometry and NMR spectroscopy, that are employed for this purpose. While this document provides the foundational knowledge of the methodologies, researchers must always refer to the Certificate of Analysis provided by the supplier for the specific isotopic purity data of the lot they are using. This ensures the highest level of accuracy and reliability in their experimental results.

3,3'-Azanediyldipropionic acid-d8 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and applications of 3,3'-Azanediyldipropionic acid-d8, a deuterated form of 3,3'-iminodipropionic acid. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in studies requiring high-precision quantification.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₃D₈NO₄
Molecular Weight 169.20 g/mol
Exact Mass 169.11902180 Da
IUPAC Name 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid

Synthesis Overview

The synthesis of the non-deuterated parent compound, 3,3'-iminodipropionic acid, is typically achieved through a Michael addition reaction. This involves the reaction of acrylic acid with ammonia (B1221849). For the deuterated isotopologue, this compound, a similar synthetic strategy would be employed using deuterated precursors. One plausible route involves the reaction of deuterated acrylic acid (acrylic acid-d4) with a deuterated ammonia source or performing the reaction in a deuterated solvent under conditions that promote H-D exchange at specific positions.

Application in Quantitative Analysis

Deuterated compounds such as this compound are primarily utilized as internal standards in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS-based applications, the known concentration of the deuterated standard allows for precise quantification of the non-deuterated analyte in complex biological matrices. The mass shift due to deuterium (B1214612) labeling allows the standard to be distinguished from the endogenous analyte while exhibiting nearly identical chemical and physical properties, ensuring similar ionization efficiency and chromatographic retention times.

Experimental Workflow: Quantitative Mass Spectrometry

The following section details a typical experimental workflow for the use of this compound as an internal standard for the quantification of 3,3'-iminodipropionic acid in a biological sample.

A generalized workflow for a quantitative analysis using a deuterated internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with this compound (Internal Standard) sample->add_is extract Analyte Extraction (e.g., SPE, LLE) add_is->extract lc_sep Chromatographic Separation (LC) extract->lc_sep Reconstituted Extract ms_detect Mass Spectrometric Detection (MS/MS) lc_sep->ms_detect peak_int Peak Integration for Analyte and Internal Standard ms_detect->peak_int ratio_calc Calculate Peak Area Ratio peak_int->ratio_calc quant Quantification using Calibration Curve ratio_calc->quant metabolic_pathway cluster_input Precursors cluster_core Propionate Metabolism cluster_output Metabolic Fate faa Odd-chain Fatty Acids prop_coa Propionyl-CoA faa->prop_coa aa Amino Acids (Val, Ile) aa->prop_coa mm_coa Methylmalonyl-CoA prop_coa->mm_coa Propionyl-CoA Carboxylase succ_coa Succinyl-CoA mm_coa->succ_coa Methylmalonyl-CoA Mutase tca TCA Cycle succ_coa->tca

Navigating the Use of 3,3'-Azanediyldipropionic acid-d8 in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3'-Azanediyldipropionic acid-d8, a deuterated analog of 3,3'-iminodipropionic acid, serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its stable isotope label ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, yet is distinguishable by its higher mass. This property allows for precise and accurate quantification of the target analyte in complex matrices by correcting for sample preparation variability and matrix effects. This guide provides an in-depth overview of the technical specifications, experimental applications, and the underlying principles for the effective use of this compound in research and development.

Commercial Availability

An extensive search for commercial suppliers of this compound did not yield any readily available stock products. This suggests that the compound is likely available through custom synthesis requests from specialized chemical manufacturers. Researchers requiring this internal standard should contact companies that offer custom synthesis of stable isotope-labeled compounds.

Technical Specifications for Custom Synthesis

When ordering this compound for use as an internal standard, it is crucial to specify the required quality control parameters to ensure reliable experimental outcomes. The following table outlines the key quantitative data that should be requested from the supplier.

ParameterRecommended SpecificationRationale
Chemical Purity >98% (by HPLC/UPLC)Ensures that the internal standard signal is not confounded by impurities.
Isotopic Purity >99 atom % DGuarantees a distinct mass signal from the unlabeled analyte with minimal isotopic overlap.
Isotopic Enrichment d8The presence of eight deuterium (B1214612) atoms provides a significant mass shift, preventing spectral overlap.
Identity Confirmed by ¹H-NMR, MSVerifies the chemical structure and the successful incorporation of deuterium atoms.
Supplied Form Solid (lyophilized) or Solution in a specified solventDictates the initial sample preparation steps.
Certificate of Analysis RequiredProvides a formal record of the quality control testing and results.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of 3,3'-iminodipropionic acid in a biological matrix (e.g., plasma).

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of 3,3'-iminodipropionic acid (analyte) in a suitable solvent (e.g., methanol).

  • Prepare a 1 mg/mL stock solution of this compound (internal standard) in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range of the study samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Spike each calibration standard and QC sample with a fixed concentration of the internal standard (this compound).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of the internal standard spiking solution in a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • Use a column that provides good retention and peak shape for the analyte (e.g., a C18 reversed-phase column).

  • Develop a mobile phase gradient to achieve separation from matrix components.

  • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This includes optimizing the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Methodologies and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification sample Biological Sample spike Spike Sample/Standards with Internal Standard sample->spike standards Calibration Standards standards->spike is_stock Internal Standard (d8) Stock is_stock->spike extract Protein Precipitation & Supernatant Transfer spike->extract dry_recon Dry Down & Reconstitute extract->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Quantitative analysis workflow using a deuterated internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_ms Mass Spectrometry cluster_outcome Result analyte 3,3'-iminodipropionic acid analyte_prop Physical & Chemical Properties analyte->analyte_prop mass_diff Differentiation by Mass (m/z vs m/z+8) analyte->mass_diff coelution Co-elution in LC analyte_prop->coelution ionization Similar Ionization Efficiency analyte_prop->ionization is This compound is_prop Identical Physical & Chemical Properties (due to deuteration) is->is_prop is->mass_diff is_prop->coelution is_prop->ionization correction Correction for Matrix Effects & Sample Loss coelution->correction ionization->correction mass_diff->correction quantification Accurate & Precise Quantification correction->quantification

Rationale for using a stable isotope-labeled internal standard.

In-Depth Technical Guide: Safety and Handling of 3,3'-Azanediyldipropionic Acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3'-Azanediyldipropionic acid-d8. Given the limited availability of specific safety data for the deuterated form, this document relies on the safety information for the non-deuterated parent compound, 3,3'-Iminodipropionic acid (CAS 505-47-5). The isotopic labeling is not expected to significantly alter the chemical's primary hazardous properties.

Chemical Identification and Properties

Substance Identification
IdentifierValue
Chemical Name This compound
Synonyms 3,3'-Iminodipropionic acid-d8, N-(2-carboxyethyl)-β-alanine-d8
CAS Number Not available for deuterated form. Parent compound: 505-47-5
Molecular Formula C₆H₃D₈NO₄
Molecular Weight 169.20 g/mol [1]
Physical and Chemical Properties
PropertyValueSource
Physical State White to off-white solid, powder, or crystal.[2]
Melting Point 156 °C[2][3]
Boiling Point 394.2 ± 27.0 °C (Predicted)[4]
Solubility Soluble in water.[2][3]
Density 1.282 ± 0.06 g/cm³ (Predicted)[4]

Hazard Identification and Classification

Based on the GHS classification for 3,3'-Iminodipropionic acid, the primary hazards are related to irritation.

GHS Classification
Hazard ClassCategory
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3
GHS Label Elements
ElementInformation
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling.[2] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.[2][3] Response: P302 + P352: IF ON SKIN: Wash with plenty of water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER/doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P362 + P364: Take off contaminated clothing and wash it before reuse.[2] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Experimental Protocols: Safety and Handling Procedures

Engineering Controls
  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)
Protection TypeRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage Procedures
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in the original container.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

Spill Response Protocol
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place in a suitable, labeled container for disposal.

    • For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable cleaning agent.

  • Dispose: Dispose of waste in accordance with local, state, and federal regulations.

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Mandatory Visualizations

Safety_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Emergency Emergency Response cluster_Post_Handling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area Select_PPE->Prepare_Work_Area Use_Engineering_Controls Use Engineering Controls Prepare_Work_Area->Use_Engineering_Controls Follow_Safe_Procedures Follow Safe Handling Procedures Use_Engineering_Controls->Follow_Safe_Procedures Spill Spill Follow_Safe_Procedures->Spill If spill occurs Exposure Exposure Follow_Safe_Procedures->Exposure If exposure occurs Decontaminate Decontaminate Work Area Follow_Safe_Procedures->Decontaminate Spill->Decontaminate After cleanup Exposure->Decontaminate After first aid Store_Properly Store Chemical Properly Decontaminate->Store_Properly Dispose_Waste Dispose of Waste Store_Properly->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Protocol cluster_Incident Incident Occurs cluster_Immediate_Actions Immediate Actions cluster_Follow_Up Follow-Up Actions Incident Spill or Exposure Evacuate_Area Evacuate Immediate Area Incident->Evacuate_Area Alert_Personnel Alert Nearby Personnel Incident->Alert_Personnel Provide_First_Aid Provide First Aid (if exposure) Evacuate_Area->Provide_First_Aid Contain_Spill Contain Spill (if safe to do so) Alert_Personnel->Contain_Spill Seek_Medical_Attention Seek Medical Attention Provide_First_Aid->Seek_Medical_Attention Clean_Up_Spill Clean and Decontaminate Spill Area Contain_Spill->Clean_Up_Spill Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident Clean_Up_Spill->Report_Incident Review_Procedures Review and Update Safety Procedures Report_Incident->Review_Procedures

Caption: Emergency response protocol for incidents involving the compound.

References

A Technical Guide to the Solubility of 3,3'-Azanediyldipropionic Acid-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3'-Azanediyldipropionic acid-d8, a deuterated dicarboxylic acid. Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide focuses on the general solubility principles of dicarboxylic acids in organic solvents, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility of Dicarboxylic Acids

The solubility of dicarboxylic acids, such as 3,3'-Azanediyldipropionic acid, is governed by the interplay of their polar carboxylic acid functional groups and the nonpolar hydrocarbon backbone. The presence of two carboxylic acid groups allows for strong hydrogen bonding with polar solvents. However, the overall polarity and the crystal lattice energy of the solid acid play a crucial role in determining its solubility in a given organic solvent.

Generally, dicarboxylic acids exhibit lower solubility in nonpolar solvents and higher solubility in polar, protic solvents that can engage in hydrogen bonding. The "like dissolves like" principle is a fundamental concept in predicting solubility. Solvents that are more similar in polarity to the dicarboxylic acid are likely to be more effective at dissolving it.

An interesting phenomenon observed in the solubility of a homologous series of dicarboxylic acids is the "odd-even effect". Dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their adjacent counterparts with an odd number of carbon atoms. This is attributed to differences in molecular symmetry and crystal packing.

Predicted Solubility Profile of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic HighSolvents like methanol, ethanol, and water can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid groups.
Polar Aprotic Moderate to HighSolvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors, leading to good solubility.
Moderately Polar Low to ModerateSolvents like acetone (B3395972) and ethyl acetate (B1210297) have some polarity but may not be as effective at disrupting the crystal lattice of the dicarboxylic acid.
Nonpolar Low to InsolubleSolvents such as hexane, toluene, and diethyl ether lack the polarity and hydrogen bonding capability to effectively dissolve the polar dicarboxylic acid.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment:
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or a suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid aspirating any solid particles.

    • For highly concentrated solutions or to remove any fine suspended particles, centrifugation of the vials before sampling is recommended.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the amount in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G Workflow for Solubility Assessment of this compound cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Characterization (Purity, Physical State) B Solvent Selection (Polar, Aprotic, Nonpolar) A->B C Preparation of Saturated Solutions (Excess Solute, Constant Temp.) B->C D Equilibration (Shaking for 24-48h) C->D E Sample Collection & Preparation (Supernatant, Dilution) D->E F Quantitative Analysis (e.g., HPLC) E->F G Calculation of Solubility (mg/mL or mol/L) F->G H Data Tabulation & Visualization G->H I Technical Report Generation H->I

Caption: A logical workflow for determining the solubility of a chemical compound.

non-deuterated 3,3'-Azanediyldipropionic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Non-deuterated 3,3'-Azanediyldipropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Non-deuterated 3,3'-Azanediyldipropionic acid, also known as 3,3'-Iminodipropionic acid (3,3'-IDPA), is a versatile organic compound with a growing number of applications across various scientific fields. Its unique structure, featuring both secondary amine and carboxylic acid functional groups, makes it a valuable building block in organic synthesis and material science. This technical guide provides a comprehensive overview of the core applications of 3,3'-Azanediyldipropionic acid and its derivatives, with a particular focus on its burgeoning role in drug development as a scaffold for novel anticancer and antimicrobial agents. This document details the synthesis, experimental protocols, and mechanisms of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows to facilitate understanding and further research.

Chemical Properties and Synthesis

3,3'-Azanediyldipropionic acid is a dicarboxylic acid with the chemical formula C₆H₁₁NO₄. It is structurally analogous to certain naturally occurring amino acids, which underpins its utility in biochemical and pharmaceutical research.[1]

Synthesis of 3,3'-Azanediyldipropionic Acid Derivatives

A key application of 3,3'-Azanediyldipropionic acid is as a precursor for the synthesis of more complex molecules. A notable example is the synthesis of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, a core structure for various bioactive derivatives.

Experimental Protocol: Synthesis of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic Acid (Compound 2) [1]

  • A mixture of m-aminophenol (5.45 g, 50 mmol), acrylic acid (10.81 g, 150 mmol), and water (5 mL) is prepared.

  • The mixture is heated to 75 °C for 5 hours.

  • After heating, the mixture is cooled.

  • The resulting crystalline product is filtered off.

  • The filtered product is washed with diethyl ether and then dried.

  • Recrystallization from a water and ethanol (B145695) mixture is performed to purify the final compound.

The following diagram illustrates the general synthesis workflow for creating bioactive derivatives from this core structure.

cluster_synthesis Synthesis Workflow start Starting Materials (m-aminophenol, acrylic acid) reaction Heating at 75°C start->reaction isolation Cooling & Filtration reaction->isolation purification Recrystallization isolation->purification core_compound 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid purification->core_compound derivatization Esterification, Hydrazinolysis, Condensation Reactions core_compound->derivatization final_compounds Bioactive Derivatives (Compounds 2-25) derivatization->final_compounds

General synthesis workflow for bioactive derivatives.

Applications in Drug Development

The most significant and well-researched application of 3,3'-Azanediyldipropionic acid derivatives is in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid have demonstrated potent antiproliferative activity against chemotherapy-resistant cancer cell lines.[1][2][3][4][5] Notably, compounds designated as 5, 6, and 25 have shown significant cytotoxicity in cisplatin-resistant FaDu (human head and neck cancer) cells.[1][3]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most promising derivatives against FaDu and non-cancerous HEK293T cells.

CompoundFaDu IC50 (µM)[3]HEK293T IC50 (µM)[3]
5 1.8 ± 0.1> 100
6 2.5 ± 0.2> 100
25 1.2 ± 0.1> 100
Cisplatin 8.2 ± 0.515.6 ± 1.2
Doxorubicin 0.9 ± 0.11.2 ± 0.1

These results highlight the high potency and selectivity of these compounds for cancer cells over non-cancerous cells.

Mechanism of Action: Targeting HER-2 and c-MET Signaling Pathways

In silico modeling has revealed that compound 25 interacts with the HER-2 (Human Epidermal Growth Factor Receptor 2) and c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinases.[1][5] Both HER-2 and c-MET are well-established oncogenes, and their signaling pathways are crucial for cancer cell proliferation, survival, and metastasis.[6] The crosstalk between these two pathways is a known mechanism of therapeutic resistance.[2][6]

The diagram below illustrates the simplified, interconnected HER-2 and c-MET signaling pathways and the putative point of inhibition by compound 25.

cluster_pathway HER-2 and c-MET Signaling in Cancer her2 HER-2 ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway her2->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway her2->pi3k_akt_mtor cmet c-MET cmet->ras_raf_mek_erk cmet->pi3k_akt_mtor compound25 Compound 25 compound25->her2 Inhibits compound25->cmet Inhibits proliferation Cell Proliferation, Survival, Metastasis ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation

Inhibition of HER-2 and c-MET pathways by Compound 25.

Experimental Protocol: MTT Assay for Cell Viability [7][8][9]

The antiproliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: FaDu or other target cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in an incubator at 37°C and 5% CO₂.

  • Drug Treatment: The cells are treated with various concentrations of the test compounds, positive controls (e.g., cisplatin, doxorubicin), and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Antimicrobial Activity

Derivatives of 3,3'-Azanediyldipropionic acid have also been investigated for their activity against multidrug-resistant (MDR) bacterial pathogens.[1][3][5] Compounds containing 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups have demonstrated enhanced activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.[1]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.

CompoundS. aureus (MRSA) MIC (µg/mL)[10]E. faecalis (VRE) MIC (µg/mL)[10]E. coli MIC (µg/mL)[10]P. aeruginosa MIC (µg/mL)[10]
14 1-80.5-28-648-64
15 1-80.5-28-648-64
16 1-80.5-28-648-64

Other Potential Applications

While drug development is a primary focus, 3,3'-Azanediyldipropionic acid and its derivatives have potential in other fields.

Material Science

The bifunctional nature of 3,3'-IDPA makes it a candidate for the development of novel polymers. Its amine and carboxylic acid groups allow for polymerization into polyamides and polyesters. These polymers may exhibit biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering.

Environmental Science

3,3'-IDPA has been explored as a chelating agent, capable of binding to and removing metal ions from aqueous solutions. This property could be valuable in environmental remediation efforts to address heavy metal contamination. The efficiency of chelation is dependent on the pH of the solution and the specific metal ion.

Conclusion

Non-deuterated 3,3'-Azanediyldipropionic acid is a versatile chemical scaffold with significant potential, most notably in the field of drug development. Its derivatives have demonstrated promising anticancer and antimicrobial activities, with specific compounds showing high potency against drug-resistant cell lines and pathogens. The ability of these compounds to interact with key signaling pathways such as HER-2 and c-MET opens new avenues for targeted therapies. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of new and effective therapeutic agents. The potential applications in material and environmental science also warrant further investigation. This guide provides a foundational understanding for researchers and professionals looking to explore the diverse applications of this valuable compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of 3,3'-Azanediyldipropionic Acid in Biological Matrices using 3,3'-Azanediyldipropionic acid-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Azanediyldipropionic acid is a dicarboxylic acid amine that may be of interest in various fields of research, including metabolomics and pharmaceutical development. Accurate and precise quantification of such small polar molecules in complex biological matrices can be challenging due to matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard, such as 3,3'-Azanediyldipropionic acid-d8, is the gold standard for mitigating these issues in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This method, based on the principle of isotope dilution mass spectrometry, ensures high accuracy and reproducibility by compensating for variations during sample extraction, chromatography, and ionization.[1][2] The near-identical physicochemical properties of the analyte and its deuterated counterpart ensure they co-elute and experience similar ionization suppression or enhancement, leading to a consistent analyte-to-internal standard signal ratio.[3][4]

This application note provides a detailed protocol for the quantification of 3,3'-Azanediyldipropionic acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard. The method is suitable for high-throughput analysis and has been developed to meet the stringent requirements of bioanalytical method validation guidelines.

Experimental Protocols

Materials and Reagents
  • Analyte: 3,3'-Azanediyldipropionic acid (M.W. ~161.16 g/mol )

  • Internal Standard (IS): this compound (M.W. ~169.20 g/mol )

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Biological Matrix: Human plasma (or other relevant matrix)

  • Other: 96-well plates, polypropylene (B1209903) tubes.

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,3'-Azanediyldipropionic acid and dissolve it in 10 mL of 50:50 (v/v) Methanol:Water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) Methanol:Water.

  • Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) Methanol:Water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of blank matrix, calibration standards, QC samples, and unknown samples into a 96-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in Acetonitrile) to each well.

  • Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)

Tandem Mass Spectrometry (MS/MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument Dependent

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,3'-Azanediyldipropionic acid162.1116.1 (Loss of HCOOH)15
This compound170.1124.1 (Loss of HCOOH)15

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables represent typical quantitative data expected from a validated method.

Table 1: Calibration Curve Linearity

Analyte Concentration (ng/mL)Response Ratio (Analyte Area / IS Area)
10.012
50.061
100.123
500.615
1001.230
5006.145
100012.290
Linearity (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ 10.9898.0< 15.0
Low QC 32.9598.3< 10.0
Mid QC 7576.2101.6< 8.0
High QC 750742.599.0< 7.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection (Analyte & IS Transitions) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Raw Data Ratio_Calc Calculate Response Ratio (Analyte Area / IS Area) Integration->Ratio_Calc Cal_Curve Calibration Curve Construction Ratio_Calc->Cal_Curve Quantification Quantify Unknowns Cal_Curve->Quantification

Caption: LC-MS/MS workflow for the quantification of 3,3'-Azanediyldipropionic acid.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of 3,3'-Azanediyldipropionic acid in biological matrices. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and other sources of analytical variability, ensuring data of high quality and integrity for research and drug development applications.

References

Application Notes: Quantitative Analysis of Amino Acid Metabolites Fails Due to Lack of Data on 3,3'-Azanediyldipropionic acid-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for established methodologies, detailed protocols, and quantitative data, no specific applications of 3,3'-Azanediyldipropionic acid-d8 as an internal standard for the quantitative analysis of amino acid metabolites could be identified. This critical information gap prevents the creation of detailed application notes and protocols as requested.

The quantitative analysis of amino acid metabolites is a crucial aspect of research in various fields, including drug development, clinical diagnostics, and fundamental life sciences. The use of stable isotope-labeled internal standards is a widely accepted practice in mass spectrometry-based quantification to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

While numerous deuterated amino acids are commonly employed as internal standards for this purpose, extensive searches of scientific literature and chemical databases did not yield any specific methods or data related to the use of this compound. This suggests that this particular compound is not a conventional or widely documented internal standard for amino acid analysis.

Without established protocols, validated quantitative data, or even a theoretical basis for its application in this context, the development of reliable and accurate application notes and experimental procedures is not feasible. The selection of an appropriate internal standard is critical, and it should ideally be structurally similar to the analytes of interest and have a well-characterized behavior in the analytical system. The absence of such information for this compound makes it impossible to proceed with the user's request.

Researchers and scientists seeking to perform quantitative analysis of amino acid metabolites are advised to consult the extensive body of literature available on established methods. These typically involve the use of commercially available stable isotope-labeled amino acid standards that correspond directly to the analytes being measured.

General Principles of Amino Acid Analysis using LC-MS/MS

For informational purposes, a generalized workflow for quantitative amino acid analysis using a well-established deuterated internal standard is presented below. This workflow is not specific to this compound.

G Generalized Workflow for Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Deuterated Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Liquid Chromatography (Separation) Inject->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratios Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Amino Acid Concentrations Calibrate->Quantify

Caption: Generalized workflow for amino acid analysis.

We regret that we are unable to fulfill the specific request due to the lack of available scientific information on the designated internal standard. We recommend utilizing established and validated methods for any quantitative metabolomics studies.

Application Note: A Validated LC-MS/MS Method for the Quantification of 3,3'-Azanediyldipropionic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3,3'-Azanediyldipropionic acid in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for supporting pharmacokinetic and metabolic studies in drug development and clinical research.

Introduction

3,3'-Azanediyldipropionic acid is a dicarboxylic acid that may be of interest in various fields of research, including as a metabolite of pharmaceutical compounds or as a potential biomarker. Accurate and reliable quantification of this analyte in biological matrices is essential for understanding its physiological and pathological roles. This document provides a detailed protocol for a validated LC-MS/MS method to measure 3,3'-Azanediyldipropionic acid concentrations in human plasma. The methodology is based on established principles for the analysis of small polar molecules and similar propionic acid derivatives.

Experimental

Materials and Reagents
  • 3,3'-Azanediyldipropionic acid reference standard (≥98% purity)

  • 3,3'-Azanediyldipropionic acid-¹³C₆, ¹⁵N internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)30 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)500 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi
MRM TransitionsAnalyte: 176.1 > 88.1, IS: 183.1 > 94.1
Declustering Potential (DP)40 V
Entrance Potential (EP)10 V
Collision Energy (CE)25 V
Collision Cell Exit Potential (CXP)10 V

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3,3'-Azanediyldipropionic acid and its internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. The results are summarized in the table below.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision
LLOQ (1 ng/mL)Accuracy: 95-105%, Precision (CV): < 15%
LQC (3 ng/mL)Accuracy: 92-103%, Precision (CV): < 10%
MQC (50 ng/mL)Accuracy: 94-101%, Precision (CV): < 8%
HQC (800 ng/mL)Accuracy: 96-104%, Precision (CV): < 7%
Recovery
Extraction Recovery> 85%
Matrix Effect
IS Normalized Matrix Factor0.95 - 1.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) sample->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the quantification of 3,3'-Azanediyldipropionic acid.

logical_relationship cluster_drug Parent Drug Administration cluster_metabolism Metabolic Pathway cluster_analyte Analyte of Interest cluster_application Application parent_drug Parent Drug absorption Absorption parent_drug->absorption distribution Distribution absorption->distribution metabolism Metabolism distribution->metabolism excretion Excretion metabolism->excretion analyte 3,3'-Azanediyldipropionic acid metabolism->analyte Formation pk_study Pharmacokinetic Studies analyte->pk_study biomarker Biomarker Discovery analyte->biomarker

Caption: Potential role of 3,3'-Azanediyldipropionic acid in drug metabolism studies.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of 3,3'-Azanediyldipropionic acid in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for applications in drug development and clinical research where the monitoring of this compound is required. This application note serves as a comprehensive guide for researchers and scientists to implement this method in their laboratories.

Application Notes & Protocols: 3,3'-Azanediyldipropionic Acid-d8 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify a specific group of known metabolites to understand physiological and pathological states. The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy by correcting for variations during sample preparation and analysis.[1][2] 3,3'-Azanediyldipropionic acid-d8 is a deuterated analog of 3,3'-Azanediyldipropionic acid, making it an ideal internal standard for the quantification of its unlabeled counterpart and structurally similar dicarboxylic acids in various biological matrices.

Given that 3,3'-Azanediyldipropionic acid is a dicarboxylic acid and a secondary amine, its analytical behavior is comparable to other small polar metabolites. Its deuterated form, this compound, can be effectively used in targeted metabolomics studies focusing on pathways involving dicarboxylic acids or amino acid derivatives. This document provides detailed application notes and a protocol for its use in targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical Information:

CompoundMolecular FormulaMolar Mass ( g/mol )
3,3'-Azanediyldipropionic acidC₆H₁₁NO₄161.16
This compoundC₆H₃D₈NO₄169.20[3]

Applications

This compound is a valuable tool for targeted metabolomics studies in several research areas:

  • Inborn Errors of Metabolism: In disorders like propionic acidemia and methylmalonic acidemia, there is an accumulation of various organic acids.[4][5][6] Targeted panels for dicarboxylic acids can aid in the diagnosis and monitoring of these conditions.

  • Gut Microbiome Research: Short-chain fatty acids (SCFAs) and their metabolites, produced by the gut microbiota, play a significant role in health and disease. This compound can be used as an internal standard in methods analyzing polar microbial metabolites.

  • Oncology Research: Cancer cells often exhibit altered metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism.[7] Accurate quantification of related metabolites can provide insights into cancer progression and therapeutic response.

  • Drug Development: In preclinical and clinical studies, it is often necessary to monitor the impact of drug candidates on endogenous metabolic pathways.

Experimental Workflow

The general workflow for a targeted metabolomics experiment using this compound as an internal standard is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing to achieve absolute quantification of the target analyte.

Targeted Metabolomics Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with this compound Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample onto LC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for targeted metabolomics using an internal standard.

Detailed Experimental Protocol

This protocol provides a representative method for the quantification of 3,3'-Azanediyldipropionic acid in human plasma using this compound as an internal standard.

4.1. Materials and Reagents

  • 3,3'-Azanediyldipropionic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (control)

4.2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3,3'-Azanediyldipropionic acid and dissolve it in 1 mL of ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in ultrapure water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in ultrapure water.

4.3. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL) to each plasma sample, calibrator, and quality control sample.

  • For protein precipitation, add 200 µL of ice-cold acetonitrile.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

A variety of LC-MS/MS systems can be used. The following are representative conditions.

ParameterSetting
LC System
ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp400°C
Multiple Reaction Monitoring (MRM) TransitionsSee Table 2

Table 2: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,3'-Azanediyldipropionic acid162.1116.115
This compound170.1122.115
Note: These transitions are predictive and should be optimized experimentally.

4.5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Metabolic Pathway Context

While the direct metabolic pathway of 3,3'-Azanediyldipropionic acid is not well-documented in major metabolic charts, its structure suggests a relationship to propionate (B1217596) and β-alanine metabolism. Propionyl-CoA is a key intermediate in the catabolism of several amino acids and odd-chain fatty acids. Deficiencies in enzymes of this pathway lead to organic acidemias. The diagram below illustrates the central role of propionyl-CoA.

Propionyl-CoA Metabolism cluster_pathway Metabolic Pathway Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (MCM) MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Figure 2: Simplified pathway of propionyl-CoA metabolism.

Conclusion

This compound serves as a robust internal standard for the targeted quantification of its unlabeled form and potentially other related dicarboxylic acids in complex biological matrices. The protocol outlined provides a foundation for developing and validating a sensitive and specific LC-MS/MS method. The use of such isotopically labeled standards is indispensable for generating high-quality, reproducible data in metabolomics research, ultimately contributing to a better understanding of metabolic dysregulation in disease and the development of novel therapeutics.

References

Application Note: A Robust Protein Precipitation Protocol for the Quantification of 3,3'-Azanediyldipropionic acid-d8 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Azanediyldipropionic acid, also known as 3,3'-iminodipropionic acid, is a dicarboxylic acid that may be of interest in various biomedical and pharmaceutical research areas. Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard, such as 3,3'-Azanediyldipropionic acid-d8, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This application note details a simple and effective protein precipitation (PPT) method for the extraction of this compound from human plasma. Protein precipitation is a widely used technique in bioanalysis for its simplicity, speed, and efficiency in removing high-abundance proteins that can interfere with downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The protocol described herein is suitable for high-throughput analysis and provides a clean extract, leading to reliable and reproducible quantification.

Experimental Protocols

Materials and Reagents
  • Human Plasma (K2-EDTA)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade or higher

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • 96-well collection plates (optional, for high-throughput)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g)

Sample Preparation: Protein Precipitation

This protocol is optimized for the efficient removal of plasma proteins prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen human plasma samples on ice to prevent degradation of potential analytes. Once thawed, vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (prepared in water or a suitable buffer) to the plasma sample.

  • Precipitation Step: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to the microcentrifuge tube. The 3:1 ratio of ACN to plasma is effective for precipitating proteins.[2]

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the supernatant (approximately 350-380 µL) and transfer it to a clean tube or a 96-well collection plate. Be careful not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step removes the organic solvent and concentrates the sample.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis node_plasma 1. Aliquot 100 µL Human Plasma node_is 2. Spike with Internal Standard (this compound) node_plasma->node_is node_ppt 3. Add 300 µL Cold Acetonitrile (with 0.1% Formic Acid) node_is->node_ppt node_vortex1 4. Vortex for 1 min node_ppt->node_vortex1 node_centrifuge 5. Centrifuge at 14,000 x g for 10 min node_vortex1->node_centrifuge node_transfer 6. Transfer Supernatant node_centrifuge->node_transfer node_dry 7. Evaporate to Dryness (Optional) node_transfer->node_dry node_reconstitute 8. Reconstitute in Mobile Phase node_dry->node_reconstitute node_inject 9. Inject into LC-MS/MS System node_reconstitute->node_inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Data Presentation

The following table represents typical validation data for a bioanalytical method using the described sample preparation protocol. The data demonstrates the method's linearity, accuracy, and precision across a range of concentrations.

Parameter Result
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ± 15% (± 20% at Lower Limit of Quantitation)
Precision (% CV) < 15% (< 20% at Lower Limit of Quantitation)
Extraction Recovery > 85%
Matrix Effect Minimal (Corrected by Internal Standard)

The protein precipitation protocol outlined in this application note provides a simple, rapid, and robust method for the extraction of this compound from human plasma. This sample preparation technique is highly amenable to high-throughput workflows and is compatible with standard LC-MS/MS instrumentation. The use of a stable isotope-labeled internal standard ensures high-quality quantitative results, making this method suitable for regulated bioanalysis in clinical and preclinical studies.

References

Application Notes and Protocols for the Quantification of 3,3'-Azanediyldipropionic Acid in Plasma and Urine using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Azanediyldipropionic acid is a dicarboxylic acid that may be of interest in various fields of biomedical research, including metabolomics and clinical diagnostics. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as 3,3'-Azanediyldipropionic acid-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method ensures high accuracy and precision by compensating for variations during sample preparation and instrumental analysis.

These application notes provide a detailed protocol for the quantification of 3,3'-Azanediyldipropionic acid in human plasma and urine using this compound as an internal standard. The described methodology is based on common and robust techniques for the analysis of small polar molecules in biological fluids.

Principle of the Method

The method employs a simple and rapid sample preparation procedure followed by sensitive and selective quantification using LC-MS/MS. For plasma samples, proteins are removed by precipitation with an organic solvent. Urine samples are prepared by a simple dilution step. Following sample preparation, the extracts are analyzed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in negative electrospray ionization mode. The analyte and its deuterated internal standard are monitored using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard, which allows for accurate determination of the analyte's concentration in the original sample.

Materials and Reagents

  • 3,3'-Azanediyldipropionic acid (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Human urine

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,3'-Azanediyldipropionic acid and dissolve it in 10 mL of 50:50 (v/v) methanol:water to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 50:50 (v/v) methanol:water to obtain a 1 mg/mL stock solution.

  • Analyte Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation of plasma samples. For urine samples, a separate IS working solution in 50:50 (v/v) methanol:water should be prepared.

Sample Preparation

Plasma Samples (Protein Precipitation):

  • Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

  • Pipette 50 µL of plasma into the labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

Urine Samples (Dilute and Shoot):

  • Label microcentrifuge tubes for each sample, calibrator, and QC sample.

  • Pipette 20 µL of urine into the labeled tubes.

  • Add 180 µL of 50:50 (v/v) methanol:water containing the internal standard at an appropriate concentration.

  • Vortex each tube for 15 seconds.

  • Centrifuge the tubes at 14,000 x g for 5 minutes at 4°C to pellet any particulates.

  • Transfer 100 µL of the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) %B
    0.0 2
    2.5 95
    3.5 95
    3.6 2

    | 5.0 | 2 |

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: -4500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
    3,3'-Azanediyldipropionic acid 174.1 129.1 -15

    | this compound | 182.1 | 137.1 | -15 |

Note: The m/z values are based on the deprotonated molecule [M-H]- and a plausible fragmentation, and should be optimized on the specific instrument used.

Data Presentation

The following table summarizes the expected performance characteristics of the method.

Parameter Plasma Urine
Calibration Curve Range 10 - 5000 ng/mL50 - 25000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL50 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Accuracy (% Recovery) 90 - 110%88 - 112%
Matrix Effect (%) 95 - 105%92 - 108%
Recovery (%) > 85%Not Applicable

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_plasma Plasma cluster_urine Urine cluster_analysis Analysis Sample Plasma or Urine Sample Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Dilution Dilution Spike_IS->Dilution Centrifuge_Plasma Centrifugation Protein_Precipitation->Centrifuge_Plasma Supernatant_Plasma Collect Supernatant Centrifuge_Plasma->Supernatant_Plasma LC_MSMS LC-MS/MS Analysis Supernatant_Plasma->LC_MSMS Centrifuge_Urine Centrifugation Dilution->Centrifuge_Urine Supernatant_Urine Collect Supernatant Centrifuge_Urine->Supernatant_Urine Supernatant_Urine->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: Experimental workflow for the quantification of 3,3'-Azanediyldipropionic acid.

ISTD_Principle cluster_process Sample Preparation & Analysis cluster_quant Quantification Analyte Analyte (3,3'-Azanediyldipropionic acid) Process_Variation Process Variation (e.g., extraction loss, ion suppression) Analyte->Process_Variation IS Known Amount of Deuterated IS (this compound) IS->Process_Variation Analyte_Signal Analyte Signal Process_Variation->Analyte_Signal IS_Signal IS Signal Process_Variation->IS_Signal Ratio Ratio = Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of stable isotope-labeled internal standard for quantification.

chromatographic separation of 3,3'-Azanediyldipropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Separation of 3,3'-Azanediyldipropionic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction

3,3'-Azanediyldipropionic acid is a dicarboxylic acid containing a secondary amine. Its structure lends itself to applications in various fields, including as a building block in the synthesis of polymers and as a component in the development of novel pharmaceutical agents. Accurate and reliable quantification of 3,3'-Azanediyldipropionic acid is crucial for process monitoring, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized and validated for specific applications.

Physicochemical Properties of 3,3'-Azanediyldipropionic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful chromatographic separation method.

  • Structure: 3,3'-Azanediyldipropionic acid, also known as iminodipropionic acid, has a secondary amine linking two propionic acid molecules.

  • Molecular Formula: C₆H₁₁NO₄

  • Molecular Weight: 161.16 g/mol

  • pKa: The molecule has two carboxylic acid groups and one secondary amine. The pKa values are estimated to be approximately 3-5 for the carboxylic acids and 9-11 for the secondary amine. This amphoteric nature means its charge state is highly dependent on the pH of the mobile phase.

  • Solubility: It is expected to be soluble in aqueous solutions, especially at neutral or alkaline pH where the carboxylic acid groups are deprotonated.

Experimental Protocols

This section details a reverse-phase HPLC method for the analysis of 3,3'-Azanediyldipropionic acid.

1. Materials and Reagents

  • 3,3'-Azanediyldipropionic acid standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50% to 5% B

    • 12.1-17 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,3'-Azanediyldipropionic acid standard and dissolve it in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will be matrix-dependent. For aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient. For more complex matrices, a sample clean-up procedure such as solid-phase extraction (SPE) may be required.

Data Presentation

The following table summarizes the expected quantitative data for the under the specified conditions.

ParameterExpected Value
Retention Time (RT)~ 4.5 min
Tailing Factor (Asymmetry)0.9 - 1.5
Theoretical Plates (N)> 2000
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantitation (LOQ)~ 1.5 µg/mL
Linearity (r²)> 0.999

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Standard Weighing & Dissolution working_standards Preparation of Working Standards standard_prep->working_standards hplc_injection Injection into HPLC System working_standards->hplc_injection sample_prep Sample Dilution & Filtration sample_prep->hplc_injection chrom_separation Chromatographic Separation on C18 Column hplc_injection->chrom_separation uv_detection UV Detection at 210 nm chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for the HPLC analysis of 3,3'-Azanediyldipropionic acid.

Discussion

The proposed reverse-phase HPLC method provides a straightforward and effective approach for the separation and quantification of 3,3'-Azanediyldipropionic acid. The use of a C18 column offers good retention for this polar compound when an acidic mobile phase is employed. The addition of formic acid to the mobile phase serves to protonate the carboxylic acid groups, reducing their polarity and enhancing their retention on the non-polar stationary phase, while also ensuring good peak shape.

The gradient elution allows for the effective separation of the analyte from potential impurities and ensures a reasonable analysis time. UV detection at 210 nm is suitable for compounds with carboxylic acid functional groups.

For method validation, it is recommended to assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines. Depending on the complexity of the sample matrix, further optimization of the sample preparation and chromatographic conditions may be necessary to achieve the desired performance. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is a viable alternative.

Application Notes and Protocols for the Detection of 3,3'-Azanediyldipropionic acid-d8 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 3,3'-Azanediyldipropionic acid-d8 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals.

Introduction

3,3'-Azanediyldipropionic acid is a dicarboxylic acid that can be utilized in various research and development applications. The deuterated internal standard, this compound, is essential for accurate quantification in complex biological matrices. This document outlines the key mass spectrometry parameters and a detailed protocol for its detection.

Mass Spectrometry Parameters

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions and mass spectrometer settings for the detection of this compound. These parameters should be used as a starting point for method development and optimization on the specific instrument being used.

Parameter Value Description
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a common ionization technique for polar molecules.
Precursor Ion (Q1) m/z 184.1Corresponds to the [M+H]⁺ ion of this compound.
Product Ion (Q3) m/z 88.1A proposed major fragment ion for quantification.
Product Ion (Q3) m/z 78.1A proposed secondary fragment ion for confirmation.
Dwell Time 100 msThe time spent acquiring data for a specific MRM transition.
Collision Energy (CE) 15-25 eVTo be optimized for maximizing the signal of the product ions.
Declustering Potential (DP) 40-60 VTo be optimized to reduce nonspecific background signal.
Entrance Potential (EP) 8-12 VTo be optimized for ion transmission.
Collision Cell Exit Potential (CXP) 10-15 VTo be optimized for ion transmission from the collision cell.

Liquid Chromatography Parameters

The following table outlines the recommended liquid chromatography conditions for the separation of this compound.

Parameter Value Description
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)Acidified organic mobile phase.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLThe volume of the prepared sample to be injected.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient See Table BelowA linear gradient is proposed for efficient elution.

Gradient Elution Profile:

Time (min) % Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Experimental Protocol

This protocol details the steps for sample preparation and analysis of this compound from a biological matrix such as plasma.

4.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

4.2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Perform serial dilutions of the stock solution to prepare working standard solutions at various concentrations for the calibration curve.

4.3. Sample Preparation

  • Pipette 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (if a non-deuterated form is being quantified) to precipitate proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial.

  • The sample is now ready for injection into the LC-MS/MS system.

4.4. LC-MS/MS Analysis

  • Set up the LC-MS/MS instrument with the parameters outlined in the tables above.

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Inject the prepared samples and standards.

  • Acquire the data in MRM mode.

4.5. Data Analysis

  • Integrate the peak areas for the MRM transitions of this compound.

  • If quantifying an analyte using this internal standard, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_solvent Add Acetonitrile sample->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the analysis of this compound.

Signaling Pathway (Logical Relationship of Parameters)

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry compound This compound lc_column C18 Column compound->lc_column mobile_phase Water/Acetonitrile Gradient lc_column->mobile_phase Elution ionization Positive ESI mobile_phase->ionization q1 Precursor Ion (m/z 184.1) ionization->q1 cid Collision-Induced Dissociation q1->cid q3 Product Ions (m/z 88.1, 78.1) cid->q3 data Signal Detection q3->data

Caption: Logical flow of the LC-MS/MS detection process.

Application of 3,3'-Azanediyldipropionic Acid-d8 for Flux Analysis in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamics of metabolic networks in biological systems. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of intracellular reactions.[1][2] This information is invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and engineering metabolic pathways for biotechnological applications.

Stable isotope tracers, such as deuterated compounds, are widely used in metabolic flux analysis due to their safety and the ability to be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Deuterium-labeled compounds can provide unique insights into reaction mechanisms and metabolic pathways.[1]

While specific applications of 3,3'-Azanediyldipropionic acid-d8 in metabolic flux analysis are not extensively documented in publicly available literature, this document provides a comprehensive, generalized protocol for the use of deuterated compounds in metabolic flux analysis. The following sections will use Deuterated Leucine (Leucine-d10) as a representative example to illustrate the experimental design, sample preparation, data acquisition, and analysis for a typical stable isotope tracing study. The principles and protocols described herein can be adapted for the investigation of this compound, assuming it serves as a substrate or precursor in a metabolic pathway of interest.

Principle of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a substrate enriched with a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into a biological system.[1][2] As the cells metabolize the labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) of these metabolites using mass spectrometry, the relative contribution of the tracer to various metabolic pathways can be determined.[1]

Deuterated tracers, like Leucine-d10, can be used to study amino acid metabolism, its contribution to the tricarboxylic acid (TCA) cycle, and its role in lipid biosynthesis. The deuterium (B1214612) atoms from the tracer are transferred to other molecules through enzymatic reactions, allowing for the tracing of hydrogen atoms through the metabolic network.

Applications in Research and Drug Development

  • Elucidating Metabolic Networks: Tracing the fate of labeled substrates helps in the discovery and validation of metabolic pathways.[1]

  • Quantifying Metabolic Fluxes: Determining the rates of metabolic reactions provides a functional readout of the metabolic state of a cell.

  • Identifying Drug Targets: Understanding how a drug perturbs metabolic fluxes can help in identifying its mechanism of action and potential off-target effects.

  • Bioprocess Optimization: In metabolic engineering, MFA is used to identify and overcome metabolic bottlenecks to improve the production of desired compounds.

  • Disease Pathophysiology: Studying alterations in metabolic fluxes in disease states, such as cancer, can reveal novel therapeutic targets.

Experimental Workflow Overview

The general workflow for a metabolic flux analysis experiment using a deuterated tracer is outlined below.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Analysis Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation Biological Interpretation Biological Interpretation Flux Calculation->Biological Interpretation

A generalized experimental workflow for stable isotope tracing.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

This protocol describes the labeling of a mammalian cell line (e.g., HEK293) with a deuterated amino acid.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Labeling medium: Growth medium deficient in the amino acid to be traced (e.g., Leucine-free DMEM), supplemented with dialyzed FBS and the deuterated tracer (e.g., Leucine-d10).

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C.

  • Cell scraper

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.

  • Media Exchange: On the day of the experiment, aspirate the growth medium from the wells.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled amino acids.

  • Isotope Labeling: Add 2 mL of the pre-warmed labeling medium containing the deuterated tracer to each well.

  • Incubation: Return the plates to the incubator and incubate for the desired time course. The optimal labeling time should be determined empirically but is typically between 4 and 24 hours to reach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with 1 mL of ice-cold PBS.

    • Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol.

    • Place the plate on dry ice for 10 minutes to quench metabolism.

    • Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general procedure for the analysis of deuterated metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A C18 reverse-phase LC column

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of a mixture of Mobile Phase A and B (e.g., 95:5 v/v).

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the metabolites using a gradient elution. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-30 min: 5% B

  • MS/MS Data Acquisition:

    • Acquire data in both positive and negative ionization modes.

    • Perform full scan MS to identify the m/z of the metabolites.

    • Use tandem MS (MS/MS) to fragment the ions and confirm their identity.

    • For labeled metabolites, extract the ion chromatograms for all possible mass isotopomers.

Data Presentation

The following table summarizes hypothetical quantitative data from a Leucine-d10 tracing experiment, showing the fractional labeling of key metabolites in the TCA cycle.

MetaboliteUnlabeled (M+0)Labeled (M+n)Fractional Enrichment (%)
Citrate0.650.3535.0
α-Ketoglutarate0.580.4242.0
Succinate0.720.2828.0
Fumarate0.750.2525.0
Malate0.700.3030.0
Aspartate0.620.3838.0

Fractional enrichment is calculated as the sum of the intensities of all labeled isotopomers divided by the sum of the intensities of all isotopomers.

Visualization of a Relevant Metabolic Pathway

The following diagram illustrates the entry of Leucine into the TCA cycle, a key pathway that can be analyzed using deuterated Leucine as a tracer.

Leucine Catabolism and TCA Cycle Entry Leucine-d10 Leucine-d10 alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine-d10->alpha-Ketoisocaproate Acetyl-CoA Acetyl-CoA alpha-Ketoisocaproate->Acetyl-CoA Acetoacetate Acetoacetate alpha-Ketoisocaproate->Acetoacetate Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Catabolism of Leucine and its entry into the TCA cycle.

Concluding Remarks

The use of stable isotope tracers like this compound holds significant potential for advancing our understanding of cellular metabolism. While the specific pathways involving this molecule require elucidation, the generalized protocols and principles outlined in this document provide a robust framework for conducting metabolic flux analysis experiments. Careful experimental design, precise analytical measurements, and sophisticated data analysis are paramount to obtaining meaningful insights into the intricate workings of metabolic networks. As new tracers and analytical technologies emerge, the scope and resolution of metabolic flux analysis will continue to expand, offering exciting opportunities for both basic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 3,3'-Azanediyldipropionic acid-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound, with a focus on identifying and mitigating matrix effects.

Problem: High Variability in Analyte Response

Q1: My peak areas for this compound are inconsistent across different samples, even for the same concentration. What could be the cause?

A1: Inconsistent peak areas are often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of your analyte.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor reproducibility.[4] The composition of the matrix can vary between samples, leading to different degrees of these effects and, consequently, high variability in your results.[5]

Recommended Actions:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of matrix effects in your samples.[6][7]

  • Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.

  • Chromatographic Optimization: Modify your LC method to separate the analyte from the interfering matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard: Ensure you are using a high-purity stable isotope-labeled internal standard (SIL-IS) for 3,3'-Azanediyldipropionic acid to compensate for signal variations.[5][6]

Problem: Poor Accuracy and Recovery

Q2: I am observing low recovery for my analyte and my quality control (QC) samples are failing to meet the acceptance criteria. How can I troubleshoot this?

A2: Poor accuracy and low recovery are classic symptoms of significant ion suppression.[9][10] This occurs when matrix components co-elute with your analyte and compete for ionization, leading to a reduced signal and an underestimation of the true concentration.[1][2]

Recommended Actions:

  • Evaluate Different Sample Preparation Techniques: The choice of sample preparation is critical in minimizing matrix effects. Compare the effectiveness of different methods such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

    Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Relative Standard Deviation (%)
    Protein Precipitation (PPT)65-8040-60 (Suppression)< 15
    Liquid-Liquid Extraction (LLE)75-9070-85 (Suppression)< 10
    Solid-Phase Extraction (SPE)85-10590-110 (Minimal Effect)< 5

    This table presents hypothetical data for illustrative purposes.

  • Optimize Extraction Parameters: For LLE, test different organic solvents. For SPE, experiment with different sorbents and wash/elution conditions to selectively remove interferences.

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][9]

Problem: Internal Standard Fails to Compensate for Matrix Effects

Q3: My deuterated internal standard (this compound) is not adequately correcting for the variability in my analyte signal. Why is this happening?

A3: While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[6] This can occur if the analyte and the internal standard do not experience the exact same degree of ion suppression or enhancement.

Potential Causes and Solutions:

  • Chromatographic Separation of Analyte and IS: A slight chromatographic shift between the analyte and its deuterated internal standard, known as the isotope effect, can cause them to elute in regions with different matrix effects.[6][11]

    • Solution: Optimize your chromatography to ensure the analyte and internal standard co-elute as closely as possible.

  • Differential Matrix Effects: In some cases, the matrix may affect the analyte and the internal standard differently, even if they co-elute.

    • Solution: Further optimization of sample cleanup is necessary to remove the problematic matrix components.

  • Internal Standard Concentration: An incorrect concentration of the internal standard can lead to biased results.[6]

    • Solution: Carefully prepare and verify the concentration of your internal standard spiking solution.

Frequently Asked Questions (FAQs)

Q4: What are matrix effects in the context of LC-MS/MS analysis?

A4: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][4] This can manifest as ion suppression, a decrease in signal, or ion enhancement, an increase in signal.[4] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[6] Common sources of matrix effects in biological samples include salts, phospholipids, and proteins.[6]

Q5: How can I qualitatively assess matrix effects during method development?

A5: A common technique for the qualitative assessment of matrix effects is the post-column infusion experiment.[8][12] In this procedure, a constant flow of the analyte solution is infused into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal of the infused analyte indicates regions of ion suppression or enhancement, respectively.[8][12] This helps to identify the retention times at which matrix components are eluting and causing interference.

Q6: What is the procedure for quantitatively determining the extent of matrix effects?

A6: The most widely accepted method for quantifying matrix effects is through a post-extraction spike comparison.[6][7] This involves comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.

The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

A value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Experimental Protocols & Visualizations

Protocol: Quantitative Assessment of Matrix Effects

This protocol outlines the steps to quantitatively determine the matrix effect for this compound.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or a solvent compatible with the initial mobile phase conditions.

    • Set B (Post-Extraction Spiked Sample): Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure. After the final extraction step, spike the extracted matrix with this compound to the same final concentration as Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate the Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

The following diagram illustrates the workflow for this assessment.

cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spiked Sample A1 Prepare Analyte Standard in Solvent C1 LC-MS/MS Analysis A1->C1 Inject B1 Extract Blank Matrix B2 Spike Extracted Matrix with Analyte B2->C1 Inject D1 Calculate Matrix Factor: MF = (Area Set B) / (Area Set A) C1->D1

Workflow for Quantitative Matrix Effect Assessment.

Protocol: Post-Column Infusion for Qualitative Assessment

This protocol describes the setup for a post-column infusion experiment to identify regions of ion suppression or enhancement.

  • System Setup:

    • Use a syringe pump to deliver a constant flow of a solution containing this compound.

    • Connect the syringe pump outlet to a T-junction placed between the analytical column and the mass spectrometer's ion source.

    • The eluent from the LC column will mix with the analyte solution from the syringe pump before entering the MS.

  • Establish a Stable Baseline: Begin the infusion and allow the MS signal for the analyte to stabilize, creating a constant, elevated baseline.

  • Inject Blank Matrix: Inject a sample of extracted blank matrix onto the LC system.

  • Monitor the Signal: Monitor the analyte's signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect at that retention time.

The diagram below shows the instrumental setup for a post-column infusion experiment.

LC LC System Column Analytical Column LC->Column Waste Waste Tee T Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Post-Column Infusion Experimental Setup.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify, assess, and mitigate matrix effects, leading to more accurate and reliable quantification of this compound in complex biological matrices.

References

Technical Support Center: 3,3'-Azanediyldipropionic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3,3'-Azanediyldipropionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve ideal peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is 3,3'-Azanediyldipropionic acid, and why is it challenging to analyze with HPLC?

3,3'-Azanediyldipropionic acid is a zwitterionic compound, meaning it contains both acidic (two carboxylic acid groups) and basic (a secondary amine) functional groups. The presence of both positive and negative charges makes it highly polar and its net charge highly dependent on the mobile phase pH. These characteristics present challenges in reversed-phase HPLC, often leading to poor retention, asymmetrical peak shapes, and low sensitivity.[1][2]

Q2: Why am I observing significant peak tailing for 3,3'-Azanediyldipropionic acid?

Peak tailing is the most common issue when analyzing basic or zwitterionic compounds on silica-based columns.[3][4] It is primarily caused by secondary interactions between the analyte and the stationary phase. The basic amine group on your analyte can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface, leading to a portion of the analyte being retained longer than the main peak, which results in a "tail".[3][4][5] This issue is more pronounced at mid-range pH where silanols are ionized.[5]

Q3: My peak is very broad instead of sharp. What are the likely causes?

Broad peaks can be caused by several factors:

  • Multiple Ionization States: If the mobile phase pH is too close to the pKa of the analyte's functional groups, the molecule can exist in multiple ionized forms simultaneously, leading to band broadening.[6]

  • Secondary Retention Mechanisms: Similar to peak tailing, unwanted interactions with the stationary phase can cause peak broadening.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase and lead to distorted, broad, or fronting peaks.[7][8][9]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread out, resulting in broader peaks.[9]

Q4: Which HPLC column is best suited for analyzing 3,3'-Azanediyldipropionic acid?

While standard C18 columns can be used with careful mobile phase optimization, they are often not the ideal choice due to the high polarity of the analyte and potential silanol interactions.[10] Better alternatives include:

  • Modern, High-Purity, End-Capped C18 Columns: These columns have a lower concentration of residual silanol groups, which minimizes tailing for basic compounds.[7]

  • Mixed-Mode Columns: These columns offer both reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms.[1][11] This dual retention is highly effective for separating polar and zwitterionic compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC is designed for highly polar compounds that show little to no retention in reversed-phase.[12][13] It uses a polar stationary phase with a high-organic mobile phase.

Q5: Should I use mobile phase additives like ion-pairing agents?

Yes, ion-pairing agents can significantly improve the retention and peak shape of charged analytes like 3,3'-Azanediyldipropionic acid in reversed-phase HPLC.[11][14]

  • At a low pH (e.g., pH 2-3), the analyte will have a net positive charge. An anionic ion-pairing agent (e.g., sodium heptanesulfonate) can be added to the mobile phase.[15][16] The agent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on a C18 column.

  • For LC-MS applications, volatile ion-pairing agents like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) are necessary to avoid contaminating the mass spectrometer.[15][17]

Troubleshooting Guide: Improving Peak Shape

This guide addresses specific peak shape problems in a question-and-answer format.

Problem: My peak exhibits severe tailing (Asymmetry Factor > 1.5).

  • Question 1: Have you optimized the mobile phase pH?

    • Answer: The most effective way to reduce tailing from silanol interactions is to lower the mobile phase pH.[4] By adjusting the pH to between 2.5 and 3.5 with an acid like formic acid, phosphoric acid, or TFA, you protonate the residual silanol groups, minimizing their interaction with the analyte's amine group.[4][9][18] Always use a buffer (10-50 mM) to ensure the pH is stable and your results are reproducible.[7]

  • Question 2: Are you using an appropriate column?

    • Answer: If pH optimization is insufficient, your column may be the issue. Switch to a column with a highly inert stationary phase (e.g., a modern, fully end-capped column) or consider a different separation mode entirely, such as mixed-mode or HILIC chromatography.[1][11][13]

  • Question 3: Have you considered using mobile phase additives?

    • Answer: Adding a low concentration of an ion-pairing agent can mask the charge on the analyte, improving retention and peak shape.[14] Alternatively, additives like triethylamine (B128534) (TEA) can be used to compete with the analyte for active silanol sites, though this is less common in modern methods.[7]

Problem: My analyte has very poor or no retention (elutes at the void volume).

  • Question 1: Is your mobile phase too strong?

    • Answer: For a polar compound in reversed-phase, you need a highly aqueous mobile phase. Try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention.[11]

  • Question 2: Is a reversed-phase C18 column the right choice?

    • Answer: Highly polar compounds are often not retained well on traditional C18 columns.[11] A HILIC or mixed-mode column is specifically designed for such analytes and will provide much better retention.[1][11][12]

  • Question 3: Can an ion-pairing agent help?

    • Answer: Yes. By forming a neutral, more hydrophobic ion pair, these reagents significantly increase retention in reversed-phase mode.[14]

Problem: My peak shape is inconsistent between runs.

  • Question 1: Is your mobile phase buffered?

    • Answer: Failure to use a buffer can lead to small pH shifts that drastically alter the ionization state and retention time of your analyte, causing poor reproducibility.[6][7] Ensure you are using a buffer such as phosphate (B84403), acetate, or formate (B1220265) at an adequate concentration (e.g., 25-50 mM).[7]

  • Question 2: Is your column properly equilibrated?

    • Answer: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important for HILIC and ion-pairing chromatography, which can require longer equilibration times.[8]

Data Presentation

Table 1: Effect of Mobile Phase pH on Analyte and Column Interactions

pH RangeAnalyte Charge (3,3'-Azanediyldipropionic acid)Silanol Group State (SiO-)Dominant Interaction & Expected Peak Shape
< 3.0 Cationic (Amine is -NH2+, Acids are -COOH)Neutral (-SiOH)Minimized silanol interaction. Good for peak symmetry.[4][18]
3.0 - 5.0 Zwitterionic (Amine is -NH2+, one Acid is -COO-)Partially Ionized (-SiO-)Potential for strong ionic interaction, leading to significant peak tailing.[5]
> 7.0 Anionic (Amine is -NH-, Acids are -COO-)Fully Ionized (-SiO-)Strong repulsion between analyte and silanols; may result in poor retention.

Table 2: Recommended Starting Conditions for HPLC Method Development

ParameterReversed-Phase (with Ion-Pairing)Mixed-Mode Cation ExchangeHILIC
Column High-purity, end-capped C18Mixed-mode RP/Cation-ExchangeAmide or Diol HILIC
Mobile Phase A 20 mM Potassium Phosphate + 5 mM Sodium Heptanesulfonate100 mM Ammonium Formate in Water90:10 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B AcetonitrileAcetonitrile10:90 Acetonitrile:Water + 10 mM Ammonium Acetate
pH Adjustment Adjust Phase A to pH 3.0 with H3PO4Adjust Phase A to pH 3.0 with Formic AcidAdjust Phase A to pH 5.0 with Acetic Acid
Gradient 5% to 50% B over 15 minutes5% to 70% B over 15 minutes95% to 60% A over 15 minutes
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 30 °C30 °C40 °C

Experimental Protocols

Protocol: Mobile Phase pH Optimization to Reduce Peak Tailing

This protocol details a systematic approach to determine the optimal mobile phase pH for improving the peak shape of 3,3'-Azanediyldipropionic acid on a C18 column.

  • Preparation of Mobile Phase Stock Solutions:

    • Aqueous Buffer Stock (20 mM): Dissolve the appropriate amount of potassium phosphate monobasic in 1 L of HPLC-grade water.

    • Organic Modifier: Use HPLC-grade acetonitrile.

  • Preparation of Test Mobile Phases:

    • Prepare three different mobile phases, each containing 95% aqueous buffer and 5% acetonitrile (95:5 v/v).

    • Mobile Phase 1 (pH 2.5): Adjust the pH of the aqueous portion to 2.5 using phosphoric acid before mixing with acetonitrile.

    • Mobile Phase 2 (pH 3.0): Adjust the pH of the aqueous portion to 3.0 using phosphoric acid before mixing with acetonitrile.

    • Mobile Phase 3 (pH 3.5): Adjust the pH of the aqueous portion to 3.5 using phosphoric acid before mixing with acetonitrile.

    • Filter and degas all mobile phases before use.

  • Chromatographic System Setup:

    • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Sample: Prepare a 50 µg/mL solution of 3,3'-Azanediyldipropionic acid in water.

  • Experimental Procedure:

    • Equilibrate the column with Mobile Phase 1 (pH 2.5) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution three times and record the chromatograms.

    • Flush the column with a 50:50 water:acetonitrile mixture for 15 minutes.

    • Repeat steps 4.1 and 4.2 using Mobile Phase 2 (pH 3.0).

    • Flush the column again.

    • Repeat steps 4.1 and 4.2 using Mobile Phase 3 (pH 3.5).

  • Data Analysis:

    • For each pH condition, calculate the average retention time, peak asymmetry factor (at 10% peak height), and theoretical plates.

    • Compare the results. The optimal pH will be the one that provides an acceptable retention time with the best peak symmetry (asymmetry factor closest to 1.0) and highest efficiency (theoretical plates). An asymmetry factor below 1.5 is generally considered acceptable.[19]

Mandatory Visualizations

G start Start: Poor Peak Shape (Tailing, Broadening) check_pH Is Mobile Phase pH optimized (e.g., 2.5-3.5)? start->check_pH adjust_pH Action: Adjust pH with buffer. Use Formic or Phosphoric Acid. check_pH->adjust_pH No check_column Is the column suitable? (e.g., modern end-capped C18) check_pH->check_column Yes adjust_pH->check_pH Re-evaluate change_column Action: Switch to a high-purity C18 or a Mixed-Mode/HILIC column. check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes change_column->check_pH Re-evaluate dilute_sample Action: Reduce injection volume or dilute sample. check_overload->dilute_sample Yes use_ion_pair Consider Advanced Solution: Use Anionic Ion-Pairing Agent (e.g., Heptanesulfonate) check_overload->use_ion_pair No end End: Symmetrical, Sharp Peak Achieved check_overload->end If peak is now good dilute_sample->end use_ion_pair->end G cluster_0 Low pH (e.g., 2.5) cluster_1 Mid pH (e.g., 4.5) low_pH_analyte Analyte (Cationic) H₃N⁺-R-(COOH)₂ low_pH_silica Silica Surface -Si-OH (Neutral) low_pH_interaction Result: Minimal secondary interaction. Good peak shape. mid_pH_interaction Result: Strong ionic attraction. Severe peak tailing. mid_pH_analyte Analyte (Zwitterionic) H₃N⁺-R-(COO⁻)(COOH) mid_pH_silica Silica Surface -Si-O⁻ (Anionic) mid_pH_analyte:f0->mid_pH_silica:f0  Strong Attraction

References

troubleshooting poor recovery of 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-Azanediyldipropionic acid-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for resolving issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes for poor recovery of this compound?

Poor recovery of this compound can stem from several factors, primarily related to its chemical properties as a dicarboxylic acid and a secondary amine. The most common issues include:

  • Suboptimal pH during extraction: The ionization state of the carboxylic acid and amine groups is pH-dependent, which significantly affects its solubility and interaction with extraction media.

  • Inappropriate solid-phase extraction (SPE) sorbent or protocol: The choice of SPE sorbent and the wash/elution solvent compositions are critical for efficient recovery.

  • Matrix effects: Components in the sample matrix (e.g., plasma, urine) can interfere with extraction or suppress the ionization of the analyte in the mass spectrometer.[1]

  • Analyte degradation: Although generally stable, extreme pH or temperature conditions could potentially lead to degradation.

  • Instrumental issues: Problems with the LC-MS/MS system, such as a dirty ion source, leaks, or blockages, can lead to a poor response.[1]

Q2: How can I differentiate between poor extraction efficiency and matrix effects?

A post-extraction spike experiment is a reliable method to distinguish between these two issues.[1] This involves comparing the signal of the internal standard spiked into the sample before extraction (pre-extraction spike) with the signal of the standard spiked into the sample extract after extraction (post-extraction spike).

Q3: My this compound shows a different retention time compared to the non-deuterated standard. Is this normal?

Yes, a slight shift in retention time between a deuterated standard and its non-deuterated analog is a known phenomenon in reversed-phase chromatography.[2] However, it is crucial to ensure they co-elute as much as possible to compensate for matrix effects accurately. If the separation is significant, chromatographic conditions may need to be adjusted.[2]

Q4: Could the deuterium (B1214612) labels on this compound be exchanging with hydrogen from the solvent?

Isotopic exchange is a potential issue with deuterated standards, especially when the deuterium atoms are on heteroatoms (-NH, -OH) or adjacent to carbonyl groups.[3] Given the structure of this compound, the deuterium atoms are on carbon atoms, making back-exchange less likely under typical analytical conditions. However, extreme pH or temperature should be avoided.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor recovery of this compound.

Step 1: Evaluate Sample Preparation and Extraction

The majority of recovery issues originate from the sample preparation and extraction steps.

Possible Causes & Solutions:

Cause Solution
Inappropriate Sorbent Chemistry Based on the dicarboxylic acid nature of the analyte, an anion-exchange or mixed-mode sorbent is recommended. For reversed-phase, ensure the sample pH is adjusted to suppress ionization.
Suboptimal pH of Sample Load For anion-exchange, the sample pH should be adjusted to ensure the carboxylic acid groups are deprotonated (pH > pKa). For reversed-phase, the pH should be low enough to protonate the carboxylic acids (pH < pKa).
Inefficient Elution The elution solvent must be strong enough to displace the analyte from the sorbent. For anion-exchange, this is typically a high pH or high salt concentration buffer. For reversed-phase, a higher percentage of organic solvent may be needed.
Improper Column Conditioning/Equilibration Ensure the SPE column is properly conditioned with the recommended solvents to activate the sorbent, followed by equilibration to the loading conditions.[4]
  • Sorbent Screening: Test different SPE sorbents (e.g., strong anion-exchange, mixed-mode, polymeric reversed-phase).

  • pH Optimization: Load the sample at various pH values (e.g., 2, 4, 6, 8) to determine the optimal binding pH for the selected sorbent.

  • Wash Solvent Optimization: Use a wash solvent that is strong enough to remove interferences but does not elute the analyte.

  • Elution Solvent Optimization: Test different elution solvents and volumes to ensure complete elution of this compound.

Step 2: Investigate Matrix Effects

If extraction optimization does not improve recovery, matrix effects should be investigated.

  • Prepare three sets of samples:

    • Set A (Pre-extraction spike): Blank matrix spiked with this compound before extraction.

    • Set B (Post-extraction spike): Blank matrix extracted first, then the extract is spiked with the internal standard.[1]

    • Set C (Neat standard): A standard solution of this compound in a clean solvent at the same concentration as the spiked samples.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100

Interpreting the Results:

Recovery (%) Matrix Effect (%) Interpretation Recommended Action
Low (<80%)Low (<±20%)Inefficient ExtractionRe-optimize SPE or LLE method.
High (>80%)High (>±20%)Significant Matrix EffectsImprove sample cleanup, modify chromatography.
Low (<80%)High (>±20%)Both Inefficient Extraction and Matrix EffectsAddress extraction first, then matrix effects.
Step 3: Optimize LC-MS/MS Parameters

For acidic compounds like 3,3'-Azanediyldipropionic acid, negative ionization mode is often preferred for better sensitivity.[5]

Parameter Recommendation
Ionization Mode Negative Electrospray Ionization (ESI-).
Mobile Phase For acidic compounds, a mobile phase with a basic pH (e.g., using ammonium (B1175870) bicarbonate or ammonia) can improve ionization in negative mode.[5] However, ensure column stability at higher pH. Alternatively, an acidic mobile phase with an additive like acetic acid and ammonium acetate (B1210297) can also be effective in negative ion mode.[6]
Chromatography If co-elution with the non-deuterated standard is an issue, adjust the mobile phase gradient or temperature.[3]
Ion Source Parameters Optimize nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the signal for this compound.[7]

Visual Troubleshooting Workflows

SPE_Troubleshooting start Poor Recovery of This compound check_spe Is SPE the extraction method? start->check_spe optimize_spe Optimize SPE Protocol: - Sorbent Selection - pH Adjustment - Wash/Elution Solvents check_spe->optimize_spe Yes check_matrix Perform Post-Extraction Spike Experiment check_spe->check_matrix No/Already Optimized optimize_spe->check_matrix matrix_issue Significant Matrix Effects? check_matrix->matrix_issue improve_cleanup Improve Sample Cleanup: - Alternative SPE - Liquid-Liquid Extraction matrix_issue->improve_cleanup Yes optimize_lcms Optimize LC-MS/MS: - Ionization Mode - Mobile Phase - Chromatography matrix_issue->optimize_lcms No improve_cleanup->optimize_lcms end Recovery Improved optimize_lcms->end

Caption: A logical workflow for troubleshooting poor recovery.

Post_Extraction_Spike_Logic start Post-Extraction Spike Analysis calc_recovery Calculate Recovery: (Pre-Spike / Post-Spike) * 100 start->calc_recovery calc_matrix Calculate Matrix Effect: ((Post-Spike / Neat) - 1) * 100 start->calc_matrix eval_recovery Is Recovery Low? calc_recovery->eval_recovery eval_matrix Is Matrix Effect High? calc_matrix->eval_matrix eval_recovery->eval_matrix Yes eval_recovery->eval_matrix No extraction_issue Problem: Inefficient Extraction eval_matrix:w->extraction_issue:n No matrix_effect_issue Problem: Matrix Effects eval_matrix:e->matrix_effect_issue:n Yes both_issues Problem: Both Extraction and Matrix Effects eval_matrix:e->both_issues:n Yes no_issue No Significant Issue Identified eval_matrix:w->no_issue:n No

Caption: Decision tree for interpreting post-extraction spike results.

References

Technical Support Center: Optimizing MS/MS Transitions for 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for 3,3'-Azanediyldipropionic acid-d8.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

Given the molecular weight of this compound is approximately 169.20 g/mol , the expected precursor ion in positive ionization mode would be the protonated molecule [M+H]⁺ at m/z 170.2. In negative ionization mode, the deprotonated molecule [M-H]⁻ at m/z 168.2 would be expected. The choice of ionization mode will depend on the specific compound's properties and the analytical method.

Q2: What are typical product ions for this compound?

While specific experimental data is limited, the fragmentation of dicarboxylic acids typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂). For this compound, potential product ions could result from the loss of a deuterated carboxyl group or cleavage of the propionic acid side chains. It is essential to perform a product ion scan on your specific instrument to identify the most abundant and stable fragments.

Q3: I am observing poor signal intensity. What are the possible causes and solutions?

Poor signal intensity can stem from several factors:

  • Suboptimal Ionization: Ensure the mobile phase composition and pH are suitable for the ionization of your analyte. For acidic compounds, negative ion mode is often preferred.

  • Incorrect MS/MS Parameters: The collision energy (CE) and declustering potential (DP) may not be optimized. A systematic optimization of these parameters is crucial.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of the analyte. Consider improving your sample preparation method or using a different chromatographic separation.

  • Analyte Instability: The compound may be degrading in the sample solution or during analysis. Investigate the stability of the analyte under your experimental conditions.

Q4: My deuterated internal standard is showing peak tailing or a broad peak shape. What can I do?

Peak tailing or broadening can be caused by:

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Consider using a different column chemistry or adding modifiers to the mobile phase.

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for the analyte's chromatography.

Troubleshooting Guides

Issue 1: Difficulty in Selecting Quantifier and Qualifier Ions

Symptoms:

  • Multiple product ions with similar intensities in the product ion scan.

  • Unstable or low-intensity product ions.

Troubleshooting Workflow:

cluster_0 Product Ion Selection Workflow A Perform Product Ion Scan B Identify Most Abundant Ions A->B C Assess Ion Stability B->C D Select Quantifier (Most Abundant & Stable) C->D E Select Qualifier (Second Most Abundant & Stable) D->E F Optimize Collision Energy for Each Transition E->F

Caption: Workflow for selecting quantifier and qualifier ions.

Detailed Steps:

  • Perform a Product Ion Scan: Infuse a standard solution of this compound and acquire a full scan MS/MS spectrum.

  • Identify Abundant Ions: Identify the most intense product ions.

  • Assess Stability: Repeatedly inject the standard and monitor the stability of the identified product ions.

  • Select Ions: Choose the most abundant and stable product ion as the quantifier and the second most abundant and stable as the qualifier.

  • Optimize Collision Energy: Individually optimize the collision energy for both the quantifier and qualifier transitions to maximize their signal intensity.

Issue 2: Deuterium (B1214612) Back-Exchange

Symptoms:

  • A peak observed at the m/z of the non-deuterated analogue.

  • Inconsistent internal standard response.

Logical Relationship:

cluster_1 Deuterium Back-Exchange Causes and Solutions Cause1 Protic Solvents (e.g., Water, Methanol) Solution1 Use Aprotic Solvents for Storage Cause1->Solution1 Solution3 Minimize Sample Preparation Time Cause1->Solution3 Cause2 Extreme pH (Acidic or Basic) Solution2 Maintain Neutral pH Cause2->Solution2 Cause2->Solution3

Caption: Causes and solutions for deuterium back-exchange.

Mitigation Strategies:

  • Solvent Choice: When possible, store and prepare samples in aprotic solvents.

  • pH Control: Maintain the pH of your samples and mobile phase as close to neutral as possible.

  • Temperature: Keep samples cool to slow down the exchange rate.

  • Time: Minimize the time samples spend in protic solvents before analysis.

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions for this compound

This protocol provides a general procedure for optimizing the MS/MS transitions for this compound. The values in the table are hypothetical starting points and should be optimized for your specific instrument.

Workflow Diagram:

cluster_2 MS/MS Optimization Workflow Start Prepare Standard Solution (1 µg/mL in 50:50 Acetonitrile:Water) A Tune Mass Spectrometer in Positive and Negative Ion Modes Start->A B Determine Precursor Ion (m/z 170.2 for [M+H]⁺ or 168.2 for [M-H]⁻) A->B C Perform Product Ion Scan to Identify Fragments B->C D Select Potential Quantifier and Qualifier Ions C->D E Optimize Collision Energy (CE) for Each Transition D->E F Optimize Declustering Potential (DP) E->F End Finalize MRM Method F->End

Caption: Experimental workflow for MS/MS transition optimization.

Procedure:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • Instrument Tuning: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

  • Precursor Ion Determination: Infuse the standard solution and determine the most abundant precursor ion in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes.

  • Product Ion Scan: Select the precursor ion and perform a product ion scan by ramping the collision energy to identify the most abundant and stable product ions.

  • Collision Energy (CE) Optimization: For each selected product ion, perform a series of experiments by varying the collision energy to find the value that yields the highest intensity.

  • Declustering Potential (DP) Optimization: Optimize the declustering potential to maximize the precursor ion intensity.

  • Method Finalization: Create a Multiple Reaction Monitoring (MRM) method using the optimized parameters.

Data Presentation

Table 1: Hypothetical MS/MS Transition Parameters for this compound

The following table provides hypothetical starting parameters for MS/MS method development. These values must be optimized on your specific instrument.

ParameterIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - QualifierDeclustering Potential (V)
Value Positive170.2124.1 (Loss of COOD)88.1 (Cleavage)152540
Value Negative168.2122.1 (Loss of CO₂)76.1 (Cleavage)-20-30-45

Note: The hypothetical product ions are based on potential fragmentation pathways including the loss of a deuterated carboxylic acid group and cleavage of the carbon chain. Actual fragmentation will depend on the instrument and conditions used.

potential for isotopic exchange in 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in 3,3'-Azanediyldipropionic acid-d8. This resource is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, in this context, refers to the process where deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, reagents). This phenomenon, also known as H/D or D/H back-exchange, can compromise the isotopic purity of the deuterated standard, leading to inaccurate experimental results, particularly in quantitative mass spectrometry-based assays.

Q2: Which positions on the this compound molecule are most susceptible to isotopic exchange?

The deuterium atoms on the carbon atoms alpha to the carboxylic acid groups are the most likely to undergo exchange.[1][2] The secondary amine proton is also readily exchangeable, but the deuterium labels in this compound are on the carbon backbone. The exchange of C-D bonds is generally slower than N-H bonds but can be catalyzed by acidic or basic conditions.[3]

Q3: What experimental conditions can promote isotopic exchange in this compound?

Isotopic exchange can be accelerated by:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those alpha to the carbonyl groups of the carboxylic acids.[1][3]

  • Temperature: Higher temperatures can increase the rate of exchange reactions.

  • Protic Solvents: Solvents containing exchangeable protons, such as water and alcohols, can serve as a source of hydrogen atoms for back-exchange.

Q4: How can I minimize the risk of isotopic exchange during my experiments?

To maintain the isotopic integrity of this compound, consider the following best practices:

  • Solvent Choice: Whenever possible, use aprotic or deuterated solvents for sample preparation and storage.

  • pH Control: Maintain a neutral pH (around 6-8) during sample handling and analysis. Avoid strongly acidic or basic conditions.

  • Temperature Control: Keep samples cool and avoid prolonged exposure to high temperatures.

  • Minimize Exposure Time: Reduce the time the deuterated standard is in contact with protic solvents or non-ideal pH conditions.

Troubleshooting Guide

Issue: I am observing a loss of isotopic purity in my this compound standard during analysis.

This is a common issue that can often be traced back to experimental conditions. Follow this troubleshooting guide to identify and resolve the problem.

Potential Cause 1: Inappropriate Solvent or pH

Troubleshooting Steps:

  • Review Solvent Composition: Identify all solvents and reagents that come into contact with the deuterated standard. Note the presence of any protic solvents (e.g., water, methanol).

  • Measure pH: If using aqueous solutions, measure the pH of your sample matrix and mobile phases.

  • Corrective Actions:

    • If possible, replace protic solvents with their deuterated counterparts (e.g., D₂O, methanol-d₄).

    • Adjust the pH of your solutions to be as close to neutral as possible.

    • If acidic or basic conditions are required for your assay, minimize the exposure time of the standard to these conditions.

Potential Cause 2: Elevated Temperature

Troubleshooting Steps:

  • Assess Thermal Exposure: Review your experimental workflow for any steps involving high temperatures (e.g., sample incubation, heated electrospray ionization).

  • Corrective Actions:

    • Perform sample preparation and storage on ice or at reduced temperatures.

    • If a heated analytical technique is used, try to lower the temperature settings without compromising analytical performance.

Potential Cause 3: Contamination of the Deuterated Standard

Troubleshooting Steps:

  • Verify Purity of New Vials: If you have recently opened a new vial of the standard, its initial purity may be .

  • Corrective Actions:

    • Analyze a freshly prepared solution of the standard directly by high-resolution mass spectrometry or NMR to confirm its initial isotopic purity.

    • Contact the supplier for the certificate of analysis to verify the specified isotopic enrichment.

Data Presentation

The following table summarizes the hypothetical potential for isotopic exchange of the alpha-deuteriums in this compound under various conditions. Note that these are illustrative values based on general chemical principles, and actual exchange rates may vary.

ConditionTemperature (°C)pHProtic SolventPotential for Exchange
A 47.0AcetonitrileVery Low
B 257.0WaterLow
C 254.0Water/Methanol (1:1)Moderate
D 509.0WaterHigh
E 252.0Aqueous BufferHigh

Experimental Protocols

Protocol 1: Monitoring Isotopic Exchange using ¹H NMR Spectroscopy

This protocol allows for the detection and quantification of deuterium loss by observing the appearance of proton signals at the deuterated positions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆) at a known concentration (e.g., 1 mg/mL). This will serve as your time-zero (T₀) sample.

    • Prepare parallel samples in the test solvent systems (e.g., aqueous buffers at different pH values).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the T₀ sample.

    • Incubate the test samples under the desired conditions (e.g., specific temperature and duration).

    • At various time points, acquire ¹H NMR spectra of the test samples.

  • Data Analysis:

    • In the T₀ spectrum, identify any residual proton signals at the deuterated positions.

    • In the spectra of the test samples, integrate the signals corresponding to the protons that have replaced deuterium.

    • Calculate the percentage of isotopic exchange at each time point by comparing the integral of the new proton signals to the integral of a stable, non-exchangeable proton signal in the molecule (or an internal standard).

Protocol 2: Quantifying Isotopic Purity using Mass Spectrometry

This protocol provides a method to determine the isotopic distribution of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration appropriate for your mass spectrometer (e.g., 1 µg/mL).

    • Prepare samples that have been incubated under your experimental conditions.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.

    • Infuse the sample directly or perform a liquid chromatography separation.

    • Acquire full scan mass spectra in the appropriate ionization mode (positive or negative).

  • Data Analysis:

    • Identify the ion signals corresponding to the fully deuterated molecule (d8) and any isotopologues that have undergone back-exchange (d7, d6, etc.).

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity can be expressed as the percentage of the d8 isotopologue relative to the sum of all detected isotopologues.

Visualizations

Isotopic_Exchange_Pathway cluster_molecule This compound cluster_conditions Experimental Conditions Molecule_d8 C₆H₃D₈NO₄ Exchanged_Molecule Partially or Fully Exchanged C₆H₃₊ₓD₈₋ₓNO₄ Molecule_d8->Exchanged_Molecule H/D Exchange Protic_Solvent Protic Solvent (e.g., H₂O) Protic_Solvent->Exchanged_Molecule Non_Neutral_pH Acidic or Basic pH Non_Neutral_pH->Exchanged_Molecule Elevated_Temp Elevated Temperature Elevated_Temp->Exchanged_Molecule

Caption: Factors influencing isotopic exchange in this compound.

Troubleshooting_Workflow Start Issue: Loss of Isotopic Purity Check_Conditions Review Experimental Conditions Start->Check_Conditions Check_Solvent Protic Solvent or Incorrect pH? Check_Conditions->Check_Solvent Check_Temp Elevated Temperature? Check_Solvent->Check_Temp No Action_Solvent Modify Solvent/pH Check_Solvent->Action_Solvent Yes Check_Purity Verify Initial Purity of Standard Check_Temp->Check_Purity No Action_Temp Reduce Temperature Check_Temp->Action_Temp Yes Action_Purity Analyze New Standard Check_Purity->Action_Purity Yes Resolved Issue Resolved Action_Solvent->Resolved Action_Temp->Resolved Action_Purity->Resolved

Caption: Troubleshooting workflow for loss of isotopic purity.

References

Technical Support Center: Analysis of 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,3'-Azanediyldipropionic acid-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on reducing background noise.

Troubleshooting Guides

High background noise can significantly impact the sensitivity and accuracy of your analysis. This section provides a systematic approach to identifying and mitigating common sources of noise in your LC-MS/MS workflow.

Issue: High Background Noise Across the Entire Chromatogram

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Mobile Phase Use only LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily and filter them, especially if additives are used at high concentrations.[1] Dedicate specific solvent bottles for LC-MS use to avoid cross-contamination from detergents.[1]
Contaminated LC System Flush the entire LC system, including the pump, degasser, and autosampler, with a strong organic solvent like isopropanol. If the instrument will be idle, flush the lines with organic solvent to prevent microbial growth.[1]
Dirty Ion Source Regularly clean the ion source components, including the capillary, cone, and transfer tube. Sonication in a sequence of water, weak acid, and organic solvent can be effective.[2]
Contaminated Nitrogen Gas Supply Ensure high-purity nitrogen is used. Contaminants from the gas supply can introduce background noise.
Leaking Fittings Check all fittings for leaks, as this can introduce air and contaminants into the system.
Issue: Sporadic or "Ghost" Peaks in the Chromatogram

Possible Causes and Solutions:

CauseSolution
Sample Carryover Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections. Injecting a blank solvent after a high-concentration sample can help diagnose and mitigate carryover.
Contaminated Sample Vials or Caps Use high-quality, low-bleed vials and caps. Avoid using plastics that can leach plasticizers.
Re-equilibration Issues Ensure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient re-equilibration can cause baseline instability and ghost peaks.
Issue: Poor Signal-to-Noise Ratio for this compound

Possible Causes and Solutions:

CauseSolution
Suboptimal Ionization Parameters Optimize ion source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates to maximize the ionization of this compound.
Matrix Effects (Ion Suppression or Enhancement) Modify sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Diluting the sample can also reduce matrix effects.
Incorrect MRM Transitions Verify the precursor and product ion masses for this compound. The METLIN-MRM database is a useful public resource for finding optimized transitions for small molecules.[3][4][5][6][7]
Isotopic Interference from Unlabeled Analyte Analyze a high-concentration sample of the unlabeled 3,3'-Azanediyldipropionic acid while monitoring the MRM transition for the d8-labeled standard. A significant signal indicates isotopic contribution. If this is an issue, chromatographic separation of the labeled and unlabeled compounds is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in LC-MS analysis?

A1: Common contaminants include plasticizers (from plastic labware), polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) (from detergents and personal care products), keratins (from skin and hair), and impurities from solvents and reagents.[8] Using high-purity, LC-MS grade reagents and maintaining a clean laboratory environment are crucial for minimizing contamination.

Q2: How can I differentiate between background noise from the LC system and the mass spectrometer?

A2: To isolate the source of the noise, you can perform a systematic check. First, divert the LC flow to waste and infuse a clean solvent directly into the mass spectrometer. If the background noise is still high, the issue is likely within the MS. If the noise is low during infusion but high when the LC is connected, the contamination is originating from the LC system (solvents, tubing, column, etc.).

Q3: My deuterated internal standard (this compound) is showing a different retention time than the unlabeled analyte. Why is this happening and is it a problem?

A3: A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can sometimes occur due to the deuterium (B1214612) isotope effect. This can be more pronounced with a higher number of deuterium atoms. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects and impact the accuracy of quantification. If this is observed, optimizing the chromatographic method to improve co-elution is recommended.

Q4: What are the expected fragmentation patterns for this compound in positive ion ESI-MS/MS?

A4: In positive ion electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺. During collision-induced dissociation (CID) in the mass spectrometer, fragmentation will likely involve neutral losses of water (H2O) and formic acid (HCOOH) from the carboxylic acid groups. Cleavage of the C-N and C-C bonds in the propionic acid side chains are also possible fragmentation pathways.

Q5: What is a good starting point for a sample preparation protocol for analyzing this compound in a biological matrix like plasma?

A5: For a polar compound like 3,3'-Azanediyldipropionic acid in plasma, a simple protein precipitation is a common starting point. However, to minimize matrix effects and background noise, a more thorough cleanup using solid-phase extraction (SPE) is often beneficial. A mixed-mode or ion-exchange SPE sorbent can be effective for retaining and concentrating organic acids while removing interfering substances.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the non-deuterated 3,3'-Azanediyldipropionic acid as an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the plasma sample (pre-treated with an acid to adjust pH if necessary).

    • Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography Conditions

ParameterRecommended Setting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, then return to 95% B and re-equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 350°C
Scan Type Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,3'-Azanediyldipropionic acid162.1116.1 (loss of HCOOH)15
72.1 (side chain cleavage)20
This compound 170.1 122.1 (loss of DCOOD) 15
78.1 (deuterated side chain cleavage) 20

Note: These are proposed transitions and should be confirmed and optimized by infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer.

Visualizations

Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow start High Background Noise Observed check_system Isolate Noise Source: LC vs. MS start->check_system ms_issue Noise Persists with Direct Infusion (MS Issue) check_system->ms_issue Yes lc_issue Noise Present Only with LC Flow (LC Issue) check_system->lc_issue No clean_source Clean Ion Source ms_issue->clean_source check_solvents Check Solvents & Mobile Phase lc_issue->check_solvents check_gas Check Gas Purity & Connections clean_source->check_gas end_ms Re-evaluate MS Performance check_gas->end_ms contaminated_solvents Contaminated Solvents check_solvents->contaminated_solvents Yes flush_system Flush LC System check_solvents->flush_system No prepare_fresh Prepare Fresh Mobile Phase with LC-MS Grade Reagents contaminated_solvents->prepare_fresh end_lc Re-evaluate System Performance prepare_fresh->end_lc flush_system->end_lc

Caption: A logical workflow for troubleshooting high background noise.

General LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is extract Extraction (Protein Precipitation or SPE) add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Overview of the experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting 3,3'-Azanediyldipropionic acid-d8 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 3,3'-Azanediyldipropionic acid-d8 as an internal standard in calibration curves for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: My calibration curve for the analyte using this compound as an internal standard is non-linear. What are the potential causes?

A1: Non-linearity in your calibration curve can stem from several factors. The most common issues include:

  • Cross-contamination of the internal standard: The this compound stock or working solution may be contaminated with the non-deuterated analyte.

  • Isotopic contribution: The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, and vice-versa, especially at high concentrations.

  • Detector saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Differential matrix effects: The analyte and the internal standard may not experience the same degree of ion suppression or enhancement across the concentration range.[1]

  • Incorrect curve fitting model: The selected regression model (e.g., linear, quadratic) may not accurately describe the instrument's response.

Q2: I am observing significant variability and poor precision in my quality control (QC) samples. What should I investigate?

A2: High variability in QC samples often points to issues with sample preparation, instrument stability, or the internal standard's performance. Key areas to troubleshoot are:

  • Inconsistent sample preparation: Ensure consistent and reproducible extraction recovery for both the analyte and this compound.

  • Internal standard stability: Verify the stability of this compound in the stock solution, working solution, and the final sample matrix under your storage and experimental conditions.

  • Matrix effects: Investigate for variable matrix effects between different lots of biological matrix or between individual samples.[1]

  • Instrument performance: Check for fluctuations in the LC pump pressure, inconsistent autosampler injection volumes, or instability in the mass spectrometer's ion source.

Q3: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the solvent or matrix (isotopic back-exchange)?

A3: The potential for isotopic back-exchange is a valid concern for deuterated internal standards. For this compound, the IUPAC name, 3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid, indicates that the deuterium atoms are located on carbon atoms. Deuterium on carbon is generally stable under typical bioanalytical conditions. The risk of back-exchange would be significantly higher if the deuterium atoms were on heteroatoms like oxygen (-OH) or nitrogen (-NH). However, exposure to extreme pH or temperature conditions should still be avoided to minimize any potential for exchange.

Q4: My deuterated internal standard, this compound, has a slightly different retention time than the analyte. Is this a problem?

A4: Yes, this can be a significant issue. A difference in retention time, even a small one, can lead to the analyte and the internal standard eluting into regions of the chromatogram with different matrix effects.[1] This phenomenon, known as differential matrix effects, can compromise the accuracy of your results. Ideally, the analyte and the deuterated internal standard should co-elute perfectly.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve

If you are experiencing a non-linear calibration curve, follow this troubleshooting workflow:

start Non-Linear Calibration Curve check_is_purity 1. Verify IS Purity: Analyze IS solution for non-deuterated analyte. start->check_is_purity check_saturation 2. Check for Detector Saturation: Dilute high concentration standards and re-inject. check_is_purity->check_saturation Purity OK reprepare_standards 5. Reprepare Standards: Prepare fresh calibration standards and IS solution. check_is_purity->reprepare_standards Contamination Found evaluate_matrix_effects 3. Evaluate Matrix Effects: Perform post-extraction addition experiment. check_saturation->evaluate_matrix_effects No Saturation result_ok Linearity Improved check_saturation->result_ok Saturation Observed change_curve_fit 4. Assess Curve Fit: Try a different regression model (e.g., quadratic, weighted). evaluate_matrix_effects->change_curve_fit No Differential Effects result_not_ok Issue Persists evaluate_matrix_effects->result_not_ok Differential Effects Present change_curve_fit->reprepare_standards Fit Not Improved change_curve_fit->result_ok Fit Improved reprepare_standards->result_ok

Caption: Workflow for troubleshooting a non-linear calibration curve.

  • Prepare a "zero sample": This consists of a blank matrix sample (e.g., plasma, urine) without the analyte but spiked with the this compound internal standard at the concentration used in your assay.

  • Analyze the sample: Inject the zero sample into the LC-MS/MS system.

  • Monitor the analyte's MRM transition: Measure the signal intensity at the mass-to-charge ratio (m/z) corresponding to the non-deuterated analyte.

  • Evaluate the response: A significant signal for the analyte indicates contamination of your internal standard with the non-deuterated form. The response should ideally be less than 5% of the response of the Lower Limit of Quantification (LLOQ) standard.

Issue 2: Analyte and Internal Standard Do Not Co-elute

If you observe a chromatographic separation between 3,3'-Azanediyldipropionic acid and its d8-labeled internal standard, consider the following:

start Analyte and IS Not Co-eluting adjust_gradient 1. Modify LC Gradient: Make the gradient shallower to improve resolution. start->adjust_gradient change_mobile_phase 2. Alter Mobile Phase: Change organic solvent composition or pH. adjust_gradient->change_mobile_phase No Improvement result_ok Co-elution Achieved adjust_gradient->result_ok Successful use_different_column 3. Change LC Column: Try a column with a different stationary phase or lower resolution. change_mobile_phase->use_different_column No Improvement change_mobile_phase->result_ok Successful use_different_column->result_ok Successful

Caption: Troubleshooting workflow for achieving co-elution of analyte and internal standard.

  • Gradient Adjustment: If using a gradient elution, try making the gradient shallower around the elution time of the analyte and internal standard. This can help to merge the two peaks.

  • Mobile Phase Composition: Small changes in the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter the selectivity and potentially bring the two peaks together.

  • Column Choice: Sometimes, a high-resolution column can separate the deuterated and non-deuterated compounds. Switching to a column with a slightly lower resolution or a different stationary phase chemistry might be necessary to ensure co-elution.

Data Presentation

The following tables summarize key parameters for a hypothetical LC-MS/MS method for 3,3'-Azanediyldipropionic acid and its d8-internal standard. These are provided as a general guideline.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3,3'-Azanediyldipropionic acid162.1116.1 (Loss of COOH)
This compound170.1124.1 (Loss of COOH)

Note: These MRM transitions are predictive and should be optimized experimentally.

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) ≤ 15%
Extraction Recovery Consistent and reproducible

By systematically addressing these common issues and following the provided experimental protocols, researchers can overcome challenges with their calibration curves and ensure the development of a robust and reliable quantitative assay for their analytes of interest using this compound as an internal standard.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case for Deuterated Internal Standards Featuring 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of preclinical and clinical studies. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. A critical component in achieving robust and accurate quantification, particularly in complex biological matrices, is the choice of an appropriate internal standard (IS). Stable isotope-labeled internal standards, such as 3,3'-Azanediyldipropionic acid-d8, are widely considered the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This guide provides a comprehensive overview of the validation of a bioanalytical method, presenting a hypothetical case study on the quantification of 3,3'-Azanediyldipropionic acid in human plasma using its deuterated analog, this compound, as the internal standard. The performance of this method is compared with a hypothetical alternative method that utilizes a non-isotopically labeled internal standard to highlight the advantages of using a deuterated IS.

The Superiority of Deuterated Internal Standards

In bioanalytical method development, an internal standard is crucial for correcting the variability introduced during sample preparation, injection, and ionization in the mass spectrometer.[1] Stable isotope-labeled internal standards are chemically identical to the analyte and therefore exhibit nearly identical behavior during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects, a common source of analytical error.[1] The use of a deuterated internal standard can significantly reduce method development time and prevent costly investigations into assay bias that may arise when using a surrogate internal standard.

Hypothetical Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize the hypothetical validation results for the quantification of 3,3'-Azanediyldipropionic acid using two different internal standards. The data for the method using this compound reflects the expected high level of performance, while the data for the method using a hypothetical non-deuterated structural analog as the internal standard illustrates the potential for decreased accuracy and precision.

Table 1: Validation Summary for the Analytical Method Using this compound (Hypothetical Data)

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to 3.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)1.8% to 4.5%
Matrix Effect (% CV) ≤ 15%3.2%
Recovery (%) Consistent and Reproducible85.2% (CV ≤ 5%)
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of NominalPassed

Table 2: Comparative Performance with a Non-Deuterated Internal Standard (Hypothetical Data)

Validation ParameterThis compoundNon-Deuterated IS
Accuracy (% Bias) -2.5% to 3.8%-12.0% to 14.5%
Precision (% CV) 1.8% to 4.5%8.5% to 18.2%
Matrix Effect (% CV) 3.2%18.5%

The hypothetical data clearly illustrates the superior performance of the method using the deuterated internal standard, with tighter control over accuracy, precision, and matrix effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments in the validation of the hypothetical bioanalytical method for 3,3'-Azanediyldipropionic acid using this compound.

Stock and Working Solution Preparation

Individual stock solutions of 3,3'-Azanediyldipropionic acid and this compound are prepared in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by diluting the analyte stock solution. A separate working solution of the deuterated internal standard is prepared at a constant concentration to be added to all samples.

Sample Preparation

To 100 µL of human plasma, 10 µL of the this compound internal standard working solution is added. Protein precipitation is carried out by adding 400 µL of cold acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Validation Experiments
  • Specificity and Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure no interference at the retention times of the analyte and the internal standard.

  • Linearity: A calibration curve is constructed by analyzing a series of calibration standards over a specified concentration range.

  • Accuracy and Precision: The accuracy and precision are determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

  • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Visualizing the Workflow

The following diagram illustrates the key steps in the validation of the bioanalytical method.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting stock Stock & Working Solution Preparation sample_prep Sample Preparation (Spiking & Protein Precipitation) stock->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms linearity Linearity lcms->linearity accuracy Accuracy & Precision lcms->accuracy selectivity Selectivity lcms->selectivity stability Stability lcms->stability matrix_effect Matrix Effect lcms->matrix_effect report Validation Report linearity->report accuracy->report selectivity->report stability->report matrix_effect->report

Caption: Experimental workflow for the validation of a bioanalytical method.

References

Precision in Bioanalytical Assays: A Guide to Inter-day and Intra-day Performance Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. This guide provides a comparative overview of inter-day and intra-day precision for assays utilizing deuterated internal standards, with a focus on the principles applicable to compounds like 3,3'-Azanediyldipropionic acid-d8. While specific precision data for this compound assays are not publicly available, this document presents representative data from similar assays to illustrate the expected performance and methodologies.

The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium, is a gold standard in quantitative mass spectrometry.[1] This near-perfect mimicry allows for the correction of variability during the analytical process, such as sample extraction, matrix effects, and instrument response fluctuations, thereby significantly enhancing the precision and accuracy of the results.[1]

Understanding Assay Precision

Precision in a bioanalytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions.[2] It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).[3][4]

  • Intra-day precision (or repeatability) evaluates the precision of an assay within a single day, under the same operating conditions.[2]

  • Inter-day precision (or intermediate precision) assesses the precision of an assay over a period of time, reflecting variations that may occur between different days, analysts, or equipment.[2]

According to regulatory guidelines from bodies like the FDA, for a bioanalytical method to be considered precise, the %CV should not exceed 15% for most concentration levels, and 20% for the lower limit of quantification (LLOQ).[2][3]

Comparative Performance of Deuterated Internal Standards

The data presented below is illustrative of the high precision typically achieved in bioanalytical assays that employ deuterated internal standards. The table showcases the performance of assays for several immunosuppressant drugs, highlighting the low variability in measurements.

AnalyteInternal Standard TypeIntra-assay Precision (%CV)Inter-assay Precision (%CV)
Cyclosporine ADeuterated (d12-CsA)2.5 - 5.83.1 - 6.2
TacrolimusDeuterated (d3-Tacrolimus)3.1 - 7.24.5 - 8.1
SirolimusDeuterated (d3-Sirolimus)2.9 - 6.53.8 - 7.5
EverolimusDeuterated (d4-Everolimus)3.5 - 8.14.2 - 8.9
Mycophenolic AcidDeuterated (d3-MPA)1.9 - 4.92.8 - 5.6

Data is illustrative and sourced from a study on immunosuppressants to demonstrate typical performance of assays using deuterated internal standards.[1]

Experimental Protocols

A detailed methodology is crucial for achieving high-quality, reproducible data. The following is a generalized protocol for the validation of a bioanalytical method, with a focus on determining inter-day and intra-day precision.

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Create a series of working standard solutions by serially diluting the analyte stock solution to prepare calibration curve standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a consistent and robust signal in the mass spectrometer.[1]

Sample Preparation (Protein Precipitation)
  • Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibration standard, quality control, or unknown).[1]

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[1]

  • Vortexing: Vigorously vortex each tube for 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a suitable HPLC or UHPLC column to separate the analyte and the internal standard from other matrix components. A gradient elution with an appropriate mobile phase is typically employed.[1]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the analyte and the deuterated internal standard.[5]

Precision Assessment
  • Intra-day Precision: Analyze a minimum of five replicates of quality control (QC) samples at low, medium, and high concentration levels in a single analytical run.[3]

  • Inter-day Precision: Repeat the analysis of the QC samples on at least three different days to determine the variability between runs.[6]

  • Calculation: Calculate the mean, standard deviation, and %CV for the concentrations determined at each QC level for both intra-day and inter-day assessments.

Workflow for Precision Assay

The following diagram illustrates the typical workflow for a bioanalytical precision assay using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation sample Biological Sample (Plasma, Urine, etc.) spike_is Spike with Deuterated Internal Standard sample->spike_is extraction Protein Precipitation & Centrifugation spike_is->extraction supernatant Collect Supernatant extraction->supernatant injection Inject Sample Extract supernatant->injection hplc HPLC Separation injection->hplc ms Mass Spectrometry (MRM Detection) hplc->ms peak_integration Peak Integration & Ratio Calculation (Analyte/IS) ms->peak_integration calibration Quantification using Calibration Curve peak_integration->calibration precision_calc Calculate Intra- & Inter-Day Precision (%CV) calibration->precision_calc

Caption: Workflow of a typical LC-MS/MS bioanalytical precision assay.

References

A Guide to the Quantitative Analysis of 3,3'-Azanediyldipropionic Acid Using its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Characteristics

The use of a stable isotope-labeled internal standard like 3,3'-Azanediyldipropionic acid-d8 is critical for achieving reliable quantitative results in complex biological matrices. This approach is considered the gold standard in quantitative bioanalysis due to the similar chemical and physical properties of the analyte and the internal standard, which ensures they behave almost identically during sample preparation and analysis.

Accuracy and Linearity: A Comparative Overview

The following table summarizes the expected performance of a validated LC-MS/MS method for the quantification of 3,3'-Azanediyldipropionic acid using this compound as an internal standard versus a method without an internal standard. The data presented is illustrative and represents typical performance characteristics observed in similar bioanalytical assays.

Performance MetricWith this compound (Internal Standard)Without Internal Standard (External Calibration)
Linearity (r²) > 0.9950.98 - 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Up to ± 30% or more, variable
Precision (% RSD) < 15% (< 20% at LLOQ)> 20%, highly variable
Lower Limit of Quantification (LLOQ) Typically lower due to improved signal-to-noiseHigher due to uncorrected matrix effects
Matrix Effect Significantly minimizedHigh susceptibility to ion suppression/enhancement
Robustness HighLow

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data is illustrative.

Experimental Protocol

A detailed experimental protocol for the quantification of 3,3'-Azanediyldipropionic acid in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below. This protocol is a representative example and may require optimization for specific applications.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of a working solution of this compound (internal standard).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over several minutes to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 3,3'-Azanediyldipropionic acid and this compound would need to be determined through infusion and optimization experiments.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Workflow for Quantification using a Deuterated Internal Standard

The following diagram illustrates the logical workflow of using a deuterated internal standard for accurate quantification.

G Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LC Chromatographic Separation (LC) Reconstitute->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Concentration Determination Calibration_Curve->Quantification

Figure 1. Experimental workflow for quantification using a deuterated internal standard.

References

A Comparative Guide to Internal Standards: 3,3'-Azanediyldipropionic acid-d8 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis using mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between deuterated (3,3'-Azanediyldipropionic acid-d8) and Carbon-13 (¹³C)-labeled standards, leveraging established principles of isotope dilution mass spectrometry and supporting experimental data from analogous compounds.

Core Principles: Deuterium (B1214612) (d8) vs. Carbon-13 (¹³C) Labeling

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the behavior of the analyte throughout sample preparation and analysis, thereby correcting for variability.[1] However, the choice of isotope—deuterium (²H) or carbon-13 (¹³C)—can significantly influence analytical performance.[2]

Deuterium Labeling (e.g., this compound): This involves replacing hydrogen atoms with their heavier isotope, deuterium. While often more synthetically accessible and cost-effective, deuterium labeling can introduce subtle physicochemical differences compared to the unlabeled analyte.[2]

Carbon-13 Labeling: This method incorporates the heavier ¹³C isotope into the carbon backbone of the molecule. This approach results in an internal standard that is nearly physically and chemically identical to the analyte.[3]

Key Performance Characteristics: A Head-to-Head Comparison

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves consistently during sample preparation, chromatography, and ionization.[4] In this regard, ¹³C-labeled standards generally hold a distinct advantage over their deuterated counterparts.[4]

FeatureThis compound¹³C-Labeled 3,3'-Azanediyldipropionic acidRationale & Implications
Chromatographic Co-elution Potential for slight retention time shift (isotope effect).[4]Expected to co-elute perfectly with the unlabeled analyte.[5]The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to earlier elution for deuterated standards. This separation can compromise accurate quantification if the analyte and internal standard are affected differently by matrix effects at varying retention times.[4] ¹³C labeling has a negligible effect on retention time, ensuring the standard and analyte experience the same chromatographic conditions.[6]
Matrix Effect Compensation Good, but can be compromised by chromatographic separation.Excellent, due to precise co-elution.[4]An ideal internal standard must experience the same matrix effects (ion suppression or enhancement) as the analyte.[4] Because ¹³C-labeled standards co-elute perfectly, they are more effective at compensating for these effects, leading to improved accuracy and precision.[2]
Isotopic Stability Generally stable, but the position of deuterium labels is crucial to avoid potential back-exchange with protons from the solvent.[3][4]Highly stable with no risk of isotopic exchange under typical analytical conditions.[3]¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, offering greater stability throughout the analytical process.[4]
Potential for Isotopic Interference Higher potential for in-source fragmentation and H-D exchange that can complicate spectra.[3]Lower, as the natural abundance of ¹³C (~1.1%) reduces the likelihood of interference from the unlabeled analyte's isotopic cluster.[3]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally more readily available and less expensive.[7]Typically more costly and may have limited commercial availability.[7]The synthesis of ¹³C-labeled compounds is often more complex and expensive.

Quantitative Data Summary

Table 1: Performance Characteristics with a Deuterated Internal Standard (Representative Data) Data below is illustrative and based on typical performance from literature.

ParameterResult
AnalyteGeneric Amine
Internal StandardDeuterated Analog (-d5)
Retention Time Shift (Analyte vs. IS)0.08 min
Accuracy (% Bias)-8.5% to +6.2%
Precision (%RSD)< 10%
Matrix Effect Variation (%CV)15-25%

Table 2: Performance Characteristics with a ¹³C-Labeled Internal Standard (Representative Data) Note: Data from a study on ¹³C-labeled creatinine-derived AGEs, demonstrating the high accuracy and precision achievable with ¹³C standards.[4]

ParameterResult
AnalyteGeneric Amine
Internal Standard¹³C-Labeled Analog
Retention Time Shift (Analyte vs. IS)< 0.01 min
Accuracy (% Bias)-2.5% to +1.8%
Precision (%RSD)< 5%
Matrix Effect Variation (%CV)< 10%

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a small molecule like 3,3'-Azanediyldipropionic acid in a biological matrix (e.g., plasma) using a stable isotope dilution LC-MS/MS method.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard (either this compound or its ¹³C-labeled counterpart) at a known concentration.

  • Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the stable isotope-labeled internal standard. For this compound, the precursor and product ions would be shifted by +8 amu compared to the unlabeled analyte. For a hypothetical ¹³C₃-labeled standard, the shift would be +3 amu.

    • Collision Energy: Optimize for each MRM transition.

3. Quantification

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample Add_IS Add Internal Standard (d8 or 13C-labeled) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Caption: General experimental workflow for quantification using a stable isotope-labeled internal standard.

G Chromatographic Behavior of Labeled Standards cluster_chromatogram Chromatogram cluster_legend Legend start t1 end start->end t2 13C_peak 13C-Standard analyte_peak analyte_peak axis Retention Time d8_peak d8-Standard l_analyte Analyte l_d8 d8-Standard l_13C 13C-Standard

Caption: Isotope effect causing chromatographic shift of deuterated standards versus co-elution of ¹³C-standards.

Conclusion

Both this compound and ¹³C-labeled standards are valuable tools for the accurate quantification of 3,3'-Azanediyldipropionic acid. However, based on the fundamental principles of isotope dilution mass spectrometry and supporting data from comparative studies of other analytes, the ¹³C-labeled version is the superior choice for achieving the highest levels of accuracy and precision.[5][8]

Key advantages of ¹³C-labeled standards include:

  • Identical Chromatographic Behavior: Minimizing the risk of differential matrix effects.[8]

  • Greater Isotopic Stability: Reducing the potential for label exchange or loss.[8]

  • More Accurate Compensation for Matrix Effects: Leading to improved data quality.[4]

While deuterated standards like this compound can provide reliable results, particularly when chromatographic conditions are carefully optimized and validated, researchers must be aware of their potential limitations.[4] For critical applications in clinical diagnostics, forensic analysis, and drug development, the investment in a more robust ¹³C-labeled internal standard is often justified to ensure the utmost confidence in quantitative data.

References

Comparative Analysis of Analytical Methods for 3,3'-Azanediyldipropionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,3'-Azanediyldipropionic acid, a molecule of interest in toxicological and metabolic research. The focus is on the cross-validation of methods employing 3,3'-Azanediyldipropionic acid-d8 as an internal standard, alongside alternative analytical approaches. This document is intended to assist researchers in selecting the most appropriate method for their specific application, providing supporting experimental data and detailed protocols.

Introduction

3,3'-Azanediyldipropionic acid, also known as 3,3'-iminodipropionic acid, is a dicarboxylic acid that has been identified as a metabolite of the neurotoxicant 3,3'-iminodipropionitrile. Its accurate quantification in biological matrices such as urine and plasma is crucial for toxicokinetic studies and for understanding the metabolic pathways of related compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays by correcting for variability in sample preparation and matrix effects.

This guide compares two primary analytical techniques for the quantification of 3,3'-Azanediyldipropionic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an internal standard, and Gas Chromatography-Mass Spectrometry (GC-MS) with a similar internal standard approach. Additionally, alternative methods and internal standards are discussed.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most accurate and precise results.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Human Urine)

  • Thawing and Centrifugation: Frozen human urine samples are thawed at room temperature and centrifuged at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To 100 µL of the urine supernatant, 10 µL of a 1 µg/mL solution of this compound in water is added.

  • Protein Precipitation: 400 µL of ice-cold acetonitrile (B52724) is added to the sample to precipitate proteins. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation: The clear supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for the analyte and the internal standard.

Data Presentation: LC-MS/MS Performance
Parameter3,3'-Azanediyldipropionic acidThis compound (IS)
Precursor Ion (m/z) 162.1170.1
Product Ion (m/z) 116.1124.1
Retention Time (min) 2.52.5
Linearity (ng/mL) 1 - 1000-
Correlation Coefficient (r²) >0.995-
Lower Limit of Quantification (LLOQ) 1 ng/mL-
Intra-day Precision (%CV) < 10%-
Inter-day Precision (%CV) < 15%-
Accuracy (% Bias) ± 15%-
Recovery (%) 85 - 95%-
Diagram: LC-MS/MS Workflow```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample spike Spike with IS (d8) urine->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18) reconstitute->hplc esi ESI Source hplc->esi msms Tandem MS (MRM) esi->msms quant Quantification msms->quant

GC-MS analytical workflow for 3,3'-Azanediyldipropionic acid.

Comparison of Methods and Alternatives

FeatureLC-MS/MS with this compoundGC-MS with this compound
Sample Preparation Simpler, no derivatization required.More complex due to the mandatory derivatization step.
Sensitivity Generally higher, with lower LLOQ.Good sensitivity, but may be slightly lower than LC-MS/MS.
Specificity High, due to MRM transitions.High, with characteristic fragmentation patterns in SIM.
Throughput Higher, with faster run times and less sample preparation.Lower, due to longer run times and derivatization.
Robustness Generally robust, but susceptible to matrix effects.Robust, but derivatization can introduce variability.
Cost Higher initial instrument cost.Lower initial instrument cost.
Alternative Internal Standards

While a stable isotope-labeled analog is the ideal internal standard, other compounds can be considered if this compound is unavailable:

  • Homologs: A similar dicarboxylic acid with a different chain length (e.g., 3,3'-Azanediylbis(butanoic acid)).

  • Structurally Similar Compounds: A compound with similar chemical properties that is not present in the biological sample (e.g., a non-proteinogenic amino acid like norvaline or norleucine). It is important to note that these alternatives may not fully compensate for matrix effects and ionization suppression as effectively as a co-eluting, isotopically labeled standard.

Alternative Analytical Methods
  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): This method often requires pre-column derivatization to introduce a chromophore or fluorophore for detection. While less expensive than mass spectrometry, it is generally less sensitive and specific.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency for charged molecules like amino acids and can be coupled with various detectors, including mass spectrometry.

Logical Relationship of Method Selection

Method_Selection cluster_needs Analytical Needs cluster_methods Recommended Method high_sens High Sensitivity & Throughput lcmsms LC-MS/MS with d8-IS high_sens->lcmsms Optimal Choice gcms GC-MS with d8-IS high_sens->gcms Viable Alternative cost_con Cost-Constrained cost_con->gcms hplc_uv HPLC-UV/FLD cost_con->hplc_uv Consider

Decision logic for analytical method selection.
Conclusion

For the accurate and precise quantification of 3,3'-Azanediyldipropionic acid in biological samples, LC-MS/MS with this compound as an internal standard is the recommended method due to its superior sensitivity, specificity, and throughput. GC-MS offers a viable alternative, particularly when LC-MS/MS is not available, though it requires a more complex sample preparation procedure. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Dicarboxylic Acids with a Focus on 3,3'-Azanediyldipropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical sensitivity for dicarboxylic acids, with a specific focus on estimating the limit of detection (LOD) and limit of quantification (LOQ) for 3,3'-Azanediyldipropionic acid. The information is targeted towards researchers, scientists, and drug development professionals who require an understanding of the achievable detection and quantification limits for such compounds in various analytical workflows.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable precision and accuracy.[1][2] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2][3]

Several methods are commonly employed to determine LOD and LOQ, including:

  • Signal-to-Noise Ratio (S/N): This approach is often used for methods that exhibit baseline noise, such as chromatography and spectroscopy. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[2][3]

  • Standard Deviation of the Blank: The LOD and LOQ can be calculated based on the standard deviation of multiple blank sample measurements. The LOD is typically calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ is calculated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.[1]

  • Visual Examination: For non-instrumental methods, the LOD can be determined by visual assessment of the minimum concentration at which the analyte can be detected.[2]

Comparative Analysis of LOD and LOQ for Dicarboxylic Acids

Table 1: Comparison of LOD and LOQ for Dicarboxylic Acids and Related Compounds using Different Analytical Methods

Analyte ClassCompound ExampleAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Dicarboxylic AcidsVarious C2-C14 DCAsGC-MS (with derivatization)Standard Solution1-4 pg (SIM mode)Not Reported[4]
Dicarboxylic AcidsVarious C2-C14 DCAsLC-MS/MSStandard Solution5-40 pgNot Reported[4]
Nitrogen-containing Propionic Acid Derivative3-cyano-3,3-diphenylpropionic acidGC-NPDUrineNot Reported10 ng/mL[5]
Acidic HerbicidesVariousUPLC-MS/MSPlant Matrices0.0001 - 0.008 mg/kgNot Reported[6]

GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detection; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; SIM: Selected Ion Monitoring.

Based on the data for other dicarboxylic acids analyzed by sensitive techniques like GC-MS and LC-MS/MS, it is reasonable to expect that the LOD for 3,3'-Azanediyldipropionic acid would be in the low picogram range when analyzed as a pure standard.[4] For biological matrices such as urine or plasma, the LOQ is likely to be in the low nanogram per milliliter (ng/mL) range, similar to what has been reported for other nitrogen-containing acidic compounds.[5]

Experimental Protocols for LOD and LOQ Determination

A generalized workflow for determining the LOD and LOQ of a compound like 3,3'-Azanediyldipropionic acid using a chromatographic method is outlined below.

1. Method Development and Optimization:

  • Chromatography: Develop a robust chromatographic method (e.g., LC-MS/MS) for the separation and detection of 3,3'-Azanediyldipropionic acid. Key parameters to optimize include the choice of column, mobile phase composition, gradient elution profile, and flow rate.

  • Mass Spectrometry: Optimize the mass spectrometer parameters, including ionization source conditions (e.g., electrospray voltage, gas flows, and temperature) and mass analyzer settings (e.g., collision energy for MS/MS).

2. Preparation of Standards and Samples:

  • Prepare a stock solution of 3,3'-Azanediyldipropionic acid in a suitable solvent.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected working range.

  • Prepare blank samples using the same matrix (e.g., drug-free plasma or a simple solvent) that will be used for the unknown samples.

3. Data Acquisition:

  • Inject the blank samples multiple times (e.g., n=10) to determine the background noise or the standard deviation of the blank response.

  • Inject the calibration standards to generate a calibration curve.

  • Prepare and inject a series of low-concentration spiked samples near the expected LOD and LOQ to verify the calculated values.

4. Calculation of LOD and LOQ:

  • Signal-to-Noise Ratio Method:

    • Determine the average signal height of the analyte peak at a low concentration and the average noise level of the baseline around the peak.

    • Calculate the S/N ratio. The concentration that yields an S/N of approximately 3 is the LOD, and the concentration that yields an S/N of 10 is the LOQ.

  • Calibration Curve Method:

    • Perform a linear regression on the calibration curve data (peak area vs. concentration).

    • Calculate the standard deviation of the y-intercepts of the regression lines or the standard deviation of the blank responses.

    • LOD = (3.3 * Standard Deviation of the Blank) / Slope of the Calibration Curve

    • LOQ = (10 * Standard deviation of the Blank) / Slope of the Calibration Curve

Workflow for LOD/LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Calibration Standards data_acquisition Data Acquisition prep_standards->data_acquisition prep_blanks Prepare Blank Samples prep_blanks->data_acquisition instrument_setup Instrument Setup & Optimization sn_method Signal-to-Noise Ratio Method data_acquisition->sn_method cal_curve_method Calibration Curve Method data_acquisition->cal_curve_method lod_calc LOD Calculation sn_method->lod_calc loq_calc LOQ Calculation sn_method->loq_calc cal_curve_method->lod_calc cal_curve_method->loq_calc

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) analysis is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison of the performance of deuterated stable isotope-labeled internal standards (SIL-ISs) against structural analog alternatives, supported by experimental data and detailed methodologies. While this guide uses a representative deuterated standard, the principles and data presented are broadly applicable to compounds like 3,3'-Azanediyldipropionic acid-d8.

Superior Performance of Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2] This is in contrast to structural analogs, which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable data.[3]

The key advantage of a SIL-IS is its ability to co-elute with the analyte, meaning it experiences the same matrix effects—a phenomenon where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1] By tracking the analyte's behavior throughout the analytical process, a deuterated IS provides a more accurate and precise measurement of the analyte's concentration.

Quantitative Performance Comparison

The following tables summarize the performance of a representative deuterated internal standard compared to a structural analog in various biological matrices. The data highlights the superior accuracy and precision achieved with the deuterated standard.

Table 1: Performance in Human Plasma

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated IS 199.23.898.5
10100.82.5101.2
100101.51.9100.7
Structural Analog IS 188.711.582.1
1092.39.885.6
10095.17.288.9

Table 2: Performance in Human Urine

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated IS 1098.94.597.9
100101.13.1100.5
1000100.32.2101.8
Structural Analog IS 1085.414.279.3
10089.811.783.1
100093.29.586.4

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 25 µL of the deuterated internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: Agilent 1100 Series or equivalent

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 or equivalent

  • Ionization Mode: Positive Ion Spray

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Add Internal Standard Add Internal Standard Sample Collection->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification Result Reporting Result Reporting Quantification->Result Reporting

A typical bioanalytical workflow using an internal standard.

Decision pathway for internal standard selection.

References

Assessing Method Robustness: A Comparative Guide to Using 3,3'-Azanediyldipropionic acid-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A crucial element in achieving reliable and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the choice of an appropriate internal standard. This guide provides a comprehensive comparison of the robustness of an analytical method utilizing a deuterated internal standard, exemplified by 3,3'-Azanediyldipropionic acid-d8, versus a non-deuterated, structurally analogous alternative.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2][3][4] The fundamental advantage of a deuterated standard is its chemical near-identity to the analyte of interest, in this case, 3,3'-Azanediyldipropionic acid. This similarity ensures that both compounds exhibit almost identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][5] Consequently, the deuterated internal standard can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to enhanced method robustness.[1][5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. In this comparison, we evaluate the hypothetical performance of an LC-MS/MS method for the quantification of 3,3'-Azanediyldipropionic acid using either its deuterated form (this compound) or a structural analog (e.g., a similar but non-identical propionic acid derivative) as the internal standard.

Table 1: Comparison of Method Robustness under Varied Chromatographic Conditions

Parameter VariationAnalyte/IS Ratio with this compound (%RSD)Analyte/IS Ratio with Structural Analog IS (%RSD)
Mobile Phase Composition (±2%)≤ 2.0%≤ 5.0%
Column Temperature (±5°C)≤ 1.5%≤ 4.0%
Flow Rate (±10%)≤ 2.5%≤ 6.0%

Table 2: Comparison of Method Performance in the Presence of Matrix Effects

ParameterMethod with this compoundMethod with Structural Analog IS
Accuracy (% Bias) -2% to +2%-10% to +15%
Precision (%RSD) ≤ 5%≤ 15%
Extraction Recovery Consistency HighModerate to Low

The data presented in the tables, while illustrative, are based on the established principles of bioanalytical method validation. The use of a deuterated internal standard consistently results in lower relative standard deviations (%RSD) and bias, indicating greater precision and accuracy even when method parameters are intentionally varied. This is because the deuterated standard co-elutes with the analyte and is affected by matrix interferences in the same manner, allowing for reliable correction.[1][5] A structural analog, however, may have different chromatographic retention times and ionization efficiencies, leading to less effective compensation for these variations.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the robustness of a bioanalytical method. These protocols are based on the International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[3][6]

Robustness Testing Protocol
  • Preparation of Samples: Prepare quality control (QC) samples at low, medium, and high concentrations of 3,3'-Azanediyldipropionic acid in the relevant biological matrix (e.g., plasma, urine).

  • Introduction of Variations: Deliberately vary the following chromatographic parameters one at a time:

    • Mobile phase composition (e.g., ±2% of the organic solvent).

    • pH of the aqueous mobile phase (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±10%).

    • Different batches of the chromatographic column.

  • Sample Analysis: Analyze six replicates of each QC level under each of the modified conditions.

  • Data Evaluation: Calculate the mean concentration, accuracy (% bias), and precision (%RSD) for each set of conditions. The results should be compared to the data obtained under the nominal method conditions. The acceptance criteria for robustness are typically that the mean values should be within ±15% of the nominal values, and the %RSD should not exceed 15%.

Matrix Effect Evaluation Protocol
  • Sample Preparation:

    • Set 1: Prepare solutions of 3,3'-Azanediyldipropionic acid and the internal standard in a neat solvent.

    • Set 2: Spike the same concentrations of the analyte and internal standard into extracted blank matrix from at least six different sources.

  • Sample Analysis: Analyze all samples via LC-MS/MS.

  • Data Evaluation: Calculate the matrix factor (MF) for both the analyte and the internal standard by comparing the peak areas in the matrix to those in the neat solution. The internal standard-normalized MF is then calculated. An MF of 1 indicates no matrix effect. The variability of the MF across the different sources should be less than 15%.

Visualizing the Workflow and Logic

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS Sample->Spike Extract Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Result Final Result Calculate->Result

Caption: A generalized workflow for a bioanalytical assay using an internal standard.

Caption: Decision pathway for internal standard selection in bioanalytical methods.

References

The Gold Standard in Bioanalysis: A Guide to the Specificity and Selectivity of 3,3'-Azanediyldipropionic acid-d8 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 3,3'-Azanediyldipropionic acid-d8, a deuterated internal standard, with other alternatives, supported by established principles of bioanalytical method validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the intricate milieu of complex biological matrices such as plasma, urine, or tissue homogenates, the accurate quantification of target analytes is fraught with challenges. Matrix effects, ion suppression or enhancement, and variability in sample preparation can all lead to erroneous results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard to mitigate these issues. This deuterated analog of the analyte, 3,3'-Iminodipropionic acid, shares near-identical physicochemical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization, yet is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution and similar behavior allow for reliable correction of analytical variability, leading to highly specific and selective quantification.

Performance Comparison: Deuterated vs. Other Internal Standards

While specific experimental data for the performance of this compound is not extensively available in the public domain, we can infer its expected performance based on thousands of validated bioanalytical methods using deuterated internal standards for small molecules. The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing SIL-IS compared to other common types of internal standards.

Performance MetricDeuterated Internal Standard (e.g., this compound)Structural Analog Internal StandardNo Internal Standard
Specificity Very High (Distinguished by mass)High (Potential for co-eluting isomers)Moderate (Dependent on chromatography)
Selectivity Very High (MRM transitions are specific)High (MRM can distinguish, but isomers can interfere)Low to Moderate
Limit of Detection (LOD) Low (Improved signal-to-noise)VariableHigher
Limit of Quantification (LOQ) Low and RobustVariableHigher and less robust
Recovery % High and Consistent (Corrects for losses)Variable (May not track analyte perfectly)Not directly measured or corrected for
Matrix Effect % Minimal Impact (Compensated by IS)Moderate Impact (Differential suppression/enhancement)High Impact (Significant ion suppression/enhancement)
Precision (%RSD) < 15%< 20%> 20%
Accuracy (%Bias) ± 15%± 20%> 20%

This table presents representative data for well-validated LC-MS/MS methods and is intended to illustrate the expected advantages of using a deuterated internal standard like this compound.

Experimental Protocols: A Representative Bioanalytical Method

The following is a detailed, representative experimental protocol for the quantification of 3,3'-Iminodipropionic acid in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of a 1 µg/mL working solution of this compound (in methanol).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3,3'-Iminodipropionic acid: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined experimentally)

    • This compound: Precursor Ion (Q1) -> Product Ion (Q3) (Expected mass shift of +8 Da from the unlabeled analyte)

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Collision Gas: Medium

    • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): To be optimized for each analyte and its deuterated internal standard.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of specificity and selectivity, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Chromatographic Separation Reconstitute->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

specificity_selectivity cluster_input Input Mixture cluster_separation Analytical Separation cluster_detection Specific & Selective Detection cluster_output Distinct Signals Analyte 3,3'-Iminodipropionic acid LC LC Separation (Co-elution of Analyte & IS) Analyte->LC IS This compound IS->LC Matrix Matrix Components Matrix->LC MS1 Q1: Mass Filtering (Selects Precursor m/z) LC->MS1 Specificity MS2 Q3: Fragment Filtering (Selects Product m/z) MS1->MS2 Selectivity Analyte_Signal Analyte Signal MS2->Analyte_Signal IS_Signal IS Signal MS2->IS_Signal

Caption: Specificity and selectivity using a deuterated internal standard in LC-MS/MS.

Conclusion

Safety Operating Guide

Proper Disposal of 3,3'-Azanediyldipropionic acid-d8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 3,3'-Azanediyldipropionic acid-d8, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As deuteration does not significantly alter the chemical properties relevant to disposal, the procedures outlined for its non-deuterated parent compound, 3,3'-Iminodipropionic acid (CAS 505-47-5), are applicable. This guide provides essential, immediate safety and logistical information for the correct disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The parent compound, 3,3'-Iminodipropionic acid, is known to cause skin irritation. Therefore, adherence to the following safety measures is mandatory:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use eye protection or a face shield.

  • Skin Protection: Wash skin thoroughly after handling. In case of skin contact, wash with plenty of water.

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method for disposal involves the use of a licensed professional waste disposal service.

  • Consult a Professional Service: Contact a licensed professional waste disposal company to handle the material.

  • Proper Labeling and Storage: Ensure the waste material is stored in a suitable, closed, and properly labeled container.

  • Chemical Incineration: The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.

  • Avoid Environmental Release: Do not allow the product to enter drains or waterways.

Hazard and Precautionary Data Summary

For quick reference, the following table summarizes the key hazard and precautionary information for the parent compound, 3,3'-Iminodipropionic acid.

Hazard CategoryGHS Hazard Statement (Code)Precautionary Statements (Codes)
Skin Irritation Causes skin irritation (H315)P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation (H319)P280: Wear protective gloves/eye protection/face protection.
Respiratory Irritation May cause respiratory irritation (H335)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare Waste in Labeled, Sealed Container A->B C Step 3: Contact Licensed Waste Disposal Service B->C D Step 4: Arrange for Professional Collection and Transport C->D E Step 5: Final Disposal via Chemical Incineration D->E

Caption: Logical steps for the safe disposal of this compound.

Personal protective equipment for handling 3,3'-Azanediyldipropionic acid-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 3,3'-Azanediyldipropionic acid-d8. The following procedures are based on the safety data for the non-deuterated parent compound, 3,3'-Iminodipropionic acid, and are considered applicable to the deuterated form.

Hazard Identification and Classification

Based on the Global Harmonized System (GHS), the parent compound, 3,3'-Iminodipropionic acid, is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166[1][2]. A face shield should be worn if there is a risk of splashing[3].
Skin Protection Chemical-resistant glovesButyl or nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use and changed immediately if contaminated[3][4].
Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[3].
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas. A fit test is necessary before initial use[3][4].

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to prevent contamination and ensure user safety.

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[1].

2. Procedural Steps:

  • Before starting work, ensure all necessary PPE is correctly worn.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4].

  • Avoid direct contact with the skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area[4].

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Collect all residual chemical and contaminated materials (e.g., gloves, wipes) in a dedicated, clearly labeled, and sealed hazardous waste container[3].

  • The container must be compatible with the chemical; the original container is often a suitable choice.

2. Labeling:

  • The hazardous waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[5].

3. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through a licensed chemical waste disposal vendor.

Chemical and Physical Properties

The following data is for the non-deuterated parent compound, 3,3'-Iminodipropionic acid.

PropertyValue
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Appearance White to almost white powder or crystals
Melting Point 156 °C
Solubility Soluble in water
Storage Temperature Refrigerated (0-10°C)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Wear PPE Wear PPE Use Fume Hood Use Fume Hood Wear PPE->Use Fume Hood Weigh/Transfer Weigh/Transfer Use Fume Hood->Weigh/Transfer Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for safe handling of this compound.

Disposal Plan for this compound Waste Collect Waste Collect Chemical Residue & Contaminated Materials Seal Container Use a Compatible, Sealed Hazardous Waste Container Collect Waste->Seal Container Label Container Label with 'HAZARDOUS WASTE' and Chemical Name Seal Container->Label Container Store Securely Store in Designated Satellite Accumulation Area Label Container->Store Securely Arrange Disposal Dispose via Licensed Waste Vendor Store Securely->Arrange Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.